molecular formula C13H11NS B13496200 10,11-Dihydrodibenzo[b,f][1,4]thiazepine CAS No. 494-20-2

10,11-Dihydrodibenzo[b,f][1,4]thiazepine

Cat. No.: B13496200
CAS No.: 494-20-2
M. Wt: 213.30 g/mol
InChI Key: GNDBCHFUHBNJPI-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f][1,4]thiazepine is a useful research compound. Its molecular formula is C13H11NS and its molecular weight is 213.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

494-20-2

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H11NS/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2

InChI Key

GNDBCHFUHBNJPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC3=CC=CC=C3N1

Origin of Product

United States

Foundational & Exploratory

The Chemical Core of CNS Therapeutics: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine

[1][2]

Executive Summary

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore for a major class of atypical antipsychotics, including Quetiapine and Clotiapine .[1] Characterized by a central seven-membered thiazepine ring fused to two benzene rings, this tricyclic system adopts a distinct "butterfly" conformation.[2] This specific geometry allows for multi-receptor engagement (polypharmacology), particularly with dopaminergic (


1

This guide analyzes the scaffold's structural dynamics, validated synthetic protocols, and physicochemical properties, providing a roadmap for researchers optimizing tricyclic heterocycles for CNS drug delivery.

Structural Architecture & Conformation

Nomenclature and Numbering

The IUPAC numbering for the dibenzo[b,f][1,4]thiazepine system assigns the sulfur atom to position 5 and the nitrogen atom to position 10 or 11, depending on the saturation state.

  • Core Skeleton: Dibenzo[b,f][1,4]thiazepine.[1][2][3][4][5][6][7][8][9][10]

  • 10,11-Dihydro Form: Refers to the saturation of the C11–N10 bond.

    • Lactam Derivative: 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (often abbreviated as the "11-oxo" intermediate).[1]

    • Amine Derivative: 10,11-dihydrodibenzo[b,f][1,4]thiazepine (secondary amine bridge).[1]

Numbering Scheme:

  • Positions 1-4: Ring A (Benzene)[1][2][4][5][6][9][11][12]

  • Position 5: Sulfur (Bridgehead)[1]

  • Positions 6-9: Ring B (Benzene)

  • Position 10: Nitrogen (Amine/Amide)[1]

  • Position 11: Carbon (Methylene/Carbonyl/Imine)[1]

The "Butterfly" Conformation

Unlike planar tricyclics (e.g., anthracene), the 10,11-dihydrodibenzo[b,f][1,4]thiazepine system is non-planar.[1] The central seven-membered ring forces the two benzene rings to fold upwards, creating a boat conformation .

  • Dihedral Angle (Folding Angle): Crystallographic data indicates a folding angle of approximately 76° between the two benzene planes.[1]

  • Pharmacological Impact: This non-planar geometry is critical.[1] It mimics the spatial arrangement of neurotransmitters and allows the molecule to fit into the hydrophobic cleft of GPCR transmembrane domains. Planar analogs often lose receptor affinity or selectivity.

ButterflyConformationcluster_legendStructural LogicCoreDibenzo[b,f][1,4]thiazepine CoreRingABenzene Ring ACore->RingARingBBenzene Ring BCore->RingBThiazepine7-Membered Thiazepine Ring(Boat Conformation)Core->ThiazepineFoldFolding Angle (~76°)Critical for D2/5HT2A BindingRingA->FoldPlane 1RingB->FoldPlane 2Thiazepine->FoldInduces

Figure 1: Structural logic of the butterfly conformation. The 7-membered ring induces a specific fold critical for receptor fit.[1]

Synthetic Pathways[4][6][10][13]

The synthesis of the 10,11-dihydro scaffold typically proceeds through the 11-oxo (lactam) intermediate.[1] The most robust industrial route employs a "one-pot" reduction-cyclization strategy, avoiding the isolation of unstable amine intermediates.

Protocol: Iron-Mediated Reductive Cyclization

This method converts 2-nitro-diphenylsulfide derivatives directly to the lactam.[1]

Reagents:

  • Substrate: 1-chloro-2-nitrobenzene + Thiophenol (or Dithiosalicylic acid).[1][13]

  • Reductant: Iron powder (Fe) / Ammonium Chloride (

    
    ).[1][5][9][12]
    
  • Cyclizing Agent: Phenyl chloroformate (

    
    ) or Polyphosphoric Acid (PPA).[1]
    

Step-by-Step Workflow:

  • S-Arylation: Reaction of 1-chloro-2-nitrobenzene with thiophenol (NaOH, reflux) yields 2-nitrodiphenylsulfide .[1]

  • Nitro Reduction: The sulfide is treated with Fe/NH_4Cl in aqueous isopropanol. The nitro group is reduced to an amine (

    
    ).[1][5]
    
  • In-Situ Protection/Activation: The amine reacts with phenyl chloroformate to form the phenyl carbamate intermediate.

  • Cyclization: Heating with PPA facilitates intramolecular Friedel-Crafts-like acylation (or direct amide formation if acid chloride is used) to close the ring, yielding dibenzo[b,f][1,4]thiazepin-11(10H)-one .[1]

SynthesispathwayStart1-Chloro-2-nitrobenzene+ ThiophenolInter12-NitrodiphenylsulfideStart->Inter1NaOH, RefluxStep2Reduction(Fe / NH4Cl)Inter1->Step2Inter22-AminodiphenylsulfideStep2->Inter2Step3Activation(Phenyl Chloroformate)Inter2->Step3Inter3Phenyl CarbamateIntermediateStep3->Inter3Step4Cyclization(PPA, 100°C)Inter3->Step4FinalDibenzo[b,f][1,4]thiazepin-11(10H)-one(Lactam Scaffold)Step4->Final

Figure 2: The "One-Pot" Iron-mediated synthesis of the dibenzothiazepine lactam core.

Derivatization to Bioactive Amines

To access drugs like Quetiapine, the lactam (11-one) is converted to the 11-chloro-imino derivative using phosphorus oxychloride (

1
  • Reaction: Lactam +

    
     + Dimethylaniline 
    
    
    11-Chloro-dibenzo[b,f][1,4]thiazepine.[1]
  • Substitution: 11-Chloro + Piperazine-R

    
     11-(Piperazinyl)-dibenzo[b,f][1,4]thiazepine.[1]
    

Physicochemical Properties[1][4][15][16][17]

The 10,11-dihydro scaffold exhibits properties typical of lipophilic CNS agents.

PropertyValue / DescriptionRelevance
Molecular Weight ~227.28 Da (Lactam)Optimal for BBB penetration (< 400 Da).[1]
LogP (Lipophilicity) 3.2 – 3.5High lipophilicity facilitates blood-brain barrier (BBB) crossing.[1]
Solubility Low in water; High in DMSO, DCMRequires salt formation (e.g., Fumarate) for drug formulation.[1]
pKa ~12.4 (Lactam NH - predicted)The lactam NH is non-basic.[1] The N10 in the amine form is weakly basic (~4-5).[1]
H-Bond Donors 1 (NH)Interaction with receptor residues (e.g., Serine/Aspartate).[1]
H-Bond Acceptors 2 (S, O/N)Sulfur can participate in weak H-bond or

-interactions.[1]

Analytical Characterization

Validating the structure requires specific spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    ):
    • Amine/Lactam NH: A broad singlet typically appearing downfield at

      
       10.5 ppm  (for the lactam).[1]
      
    • Aromatic Protons: Multiplet cluster between

      
       7.0 – 7.8 ppm  (8 protons).[1]
      
    • Methylene (C11): In the reduced 10,11-dihydro amine (non-lactam), the

      
       protons appear as a singlet or multiplet around 
      
      
      3.8 – 4.5 ppm
      .[1]
Mass Spectrometry (MS)
  • Fragmentation Pattern:

    • Molecular Ion (

      
      ):  Distinct parent peak.[1]
      
    • Loss of Sulfur: A characteristic fragmentation often involves the extrusion of sulfur or

      
       radical.
      
    • Tropylium Ion: Rearrangement of the benzyl fragment often yields a peak at

      
       91.
      

Pharmacological Significance (SAR)[2]

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine core is a template for Multi-Acting Receptor Targeted Antipsychotics (MARTA) .[1]

  • Structure-Activity Relationship (SAR):

    • N10 Substitution: Alkylation at N10 generally reduces activity or alters selectivity (e.g., antidepressant profile).[1]

    • C11 Substitution: The most active antipsychotics possess a piperazine ring attached at C11 via an imine/amidine linkage.

    • Electron Withdrawing Groups (EWG): Substitution at position 2 (on the benzene ring), such as

      
       (Clotiapine) or 
      
      
      , significantly increases
      
      
      receptor affinity.[1]
    • Sulfur Oxidation: Oxidation to sulfoxide (

      
      ) or sulfone (
      
      
      ) usually abolishes antipsychotic activity, highlighting the importance of the sulfide bridge for the correct "butterfly" fold.[1]

References

  • Synthesis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one via Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Crystal Structure and Conformation of Dibenzo[b,f][1,4]thiazepine Derivatives. Acta Crystallographica. Available at: [Link][1]

  • PubChem Compound Summary: Dibenzo[b,f][1,4]thiazepine. National Library of Medicine.[1] Available at: [Link][1]

  • One-Pot Synthesis of Quetiapine Intermediates. Sphinx Knowledge. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

The Butterfly Effect: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug developers. It moves beyond basic definitions to explore the synthetic utility, pharmacophoric relevance, and emerging therapeutic applications of the 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold.

Executive Summary

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine core (and its oxidized congener, dibenzo[b,f][1,4]thiazepine) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically anchored by the blockbuster antipsychotic Quetiapine (Seroquel) , this tricyclic system is defined by a central seven-membered thiazepine ring fused to two benzene rings.

Its privileged status derives from its unique conformational flexibility. The scaffold adopts a non-planar, "butterfly-like" folded geometry, allowing it to span distinct hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly Dopamine (


) and Serotonin (

) receptors. Recent investigations have expanded its utility beyond the Central Nervous System (CNS) into oncology (Sirtuin inhibition, MDR reversal) and infectious disease , validating its potential as a versatile template for library design.

Structural Biology & Pharmacophore Analysis[1]

The "Butterfly" Conformation

Unlike flat tricyclic systems (e.g., anthracene), the dibenzo[b,f][1,4]thiazepine core is buckled. The angle between the two benzene planes (the fold angle) is critical for receptor binding.

  • N10-C11 Axis: The presence of the nitrogen and sulfur heteroatoms induces a fold that mimics the spatial arrangement of neurotransmitters but with the bulk required for antagonism.

  • C11-Functionalization: The C11 position is the primary vector for diversification. In Quetiapine, the piperazine moiety at C11 acts as a basic side chain, interacting with the conserved aspartate residue in the GPCR transmembrane domain.

Structure-Activity Relationship (SAR) Logic

The SAR of this scaffold can be visualized as a decision tree based on the oxidation state of the central ring and the substituents at C11.

SAR_Logic Core Dibenzo[b,f][1,4]thiazepine Core Pos11 Position 11 (C11) Core->Pos11 Pos2_8 Positions 2 & 8 (Aromatic) Core->Pos2_8 Bridge N10-C11 Bridge Core->Bridge Piperazine Piperazine Pos11->Piperazine Antipsychotic (Quetiapine) Amine/Amide Amine/Amide Pos11->Amine/Amide Antidepressant/Anxiolytic EWG (Cl, CF3) EWG (Cl, CF3) Pos2_8->EWG (Cl, CF3) Metabolic Stability (Clotiapine) H-Bond Donor H-Bond Donor Pos2_8->H-Bond Donor Kinase Selectivity Unsaturated (C=N) Unsaturated (C=N) Bridge->Unsaturated (C=N) GPCR Affinity Saturated (CH-NH) Saturated (CH-NH) Bridge->Saturated (CH-NH) HIV-1 RT Inhibition (Emerging) Lactam (C=O) Lactam (C=O) Bridge->Lactam (C=O) Synthetic Intermediate

Figure 1: SAR Decision Matrix for the Dibenzo[b,f][1,4]thiazepine Scaffold.

Synthetic Architectures

The synthesis of this scaffold typically proceeds through the 10,11-dihydro-11-oxo intermediate (a lactam), which serves as the divergent point for functionalization.

The Industrial Route (Lactam Activation)

This is the most robust method, scalable to kilogram quantities.

  • Condensation: 2-aminothiophenol reacts with a 2-halobenzoic acid derivative.

  • Cyclization: Formation of the central lactam ring using Polyphosphoric Acid (PPA) or POCl

    
    .
    
  • Activation: The lactam carbonyl is converted to an iminochloride (using POCl

    
    /PCl
    
    
    
    ).
  • Substitution: Nucleophilic attack by an amine (e.g., piperazine).

Diagram: Synthetic Pathway

Synthesis_Pathway SM1 2-Aminothiophenol Int1 Diphenyl Sulfide Intermediate SM1->Int1 Base/Heat SM2 2-Chlorobenzoic Acid SM2->Int1 Lactam 10,11-dihydro-11-oxo- dibenzo[b,f][1,4]thiazepine (The Scaffold) Int1->Lactam PPA or POCl3 Cyclization Chloro 11-Chloro-dibenzo [b,f][1,4]thiazepine (Iminochloride) Lactam->Chloro POCl3, Reflux Activation Product Quetiapine / Derivative Chloro->Product Piperazine Nucleophile Substitution

Figure 2: General Synthetic Workflow for 11-Substituted Dibenzo[b,f][1,4]thiazepines.

Therapeutic Frontiers: Beyond Antipsychotics

While the CNS application is well-established, the scaffold is currently being "repurposed" for other indications.

Oncology: Sirtuin Inhibition & MDR Reversal

Recent studies have identified dibenzo[b,f][1,4]thiazepine derivatives as potent inhibitors of Sirtuins (SIRT1/2), enzymes involved in epigenetic regulation and cancer cell survival.

  • Mechanism: The tricyclic core fits into the hydrophobic cleft of the Sirtuin catalytic domain, while the N11-side chain extends to interact with the NAD+ binding site.

  • MDR Reversal: Derivatives have shown efficacy in paclitaxel-resistant lung cancer (H460TaxR) cells, likely by inhibiting P-glycoprotein efflux pumps, a function distinct from their dopamine antagonism.

Comparative Data: CNS vs. Oncology Potency
Compound ClassTargetKey Substituent (C11)Activity / IC50Ref
Quetiapine D2 / 5-HT2A4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl

nM (D2)
[1]
Clotiapine D2 / 5-HT2A4-methyl-1-piperazinyl (2-Cl on ring)Potent Antipsychotic[2]
Thiazepine-16d Cancer (MDA-MB-231)N-(1-oxo-3-phenylpropan-2-yl)piperazine


M
[3]
Pyrido-fused H460TaxR (Lung)Sulfone bridge analog


M
[4]

Experimental Protocols

Protocol 1: Synthesis of the 11-Chloro Intermediate (Activation)

This step converts the stable lactam into the reactive electrophile.

Reagents: 10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine (1.0 eq), Phosphorus Oxychloride (POCl


, 15.0 eq), N,N-Dimethylaniline (catalytic).
  • Setup: Charge a dry round-bottom flask with the lactam precursor (e.g., 10 g).

  • Addition: Add POCl

    
     (approx. 60 mL) carefully under an inert atmosphere (
    
    
    
    ). Add 1-2 mL of N,N-dimethylaniline to catalyze the reaction.
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (the starting material spot should disappear; the product is less polar).
    
  • Workup (Critical): Cool the mixture to RT. Remove excess POCl

    
     under reduced pressure (rotary evaporator).
    
  • Quench: Dissolve the residue in dry toluene and evaporate again to remove traces of acid. Caution: The residue is moisture sensitive.

  • Yield: The resulting yellow/orange solid (iminochloride) is used directly in the next step without purification.

Protocol 2: Nucleophilic Substitution (Quetiapine Analog Synthesis)

This step installs the pharmacophore.

Reagents: Crude 11-chloro intermediate (from above), 1-(2-hydroxyethyl)piperazine (2.0 eq), Potassium Carbonate (


, 3.0 eq), Acetonitrile or Toluene.
  • Solvation: Dissolve the crude iminochloride in anhydrous Acetonitrile (10 mL/g).

  • Addition: Add finely powdered

    
     and the piperazine derivative.
    
  • Reaction: Reflux for 6–12 hours. The color typically shifts from bright orange to pale yellow/brown.

  • Filtration: Filter hot to remove inorganic salts.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

  • Validation: Confirm structure via

    
    -NMR (look for the disappearance of the downfield aromatic protons adjacent to the carbonyl and appearance of piperazine methylene signals at 2.5–3.5 ppm).
    

References

  • Goldstein, J. M. (2000). "Quetiapine fumarate (Seroquel): a new atypical antipsychotic." Drugs of Today, 35(2), 193-210. Link

  • Ghelardini, C., et al. (2014). "Dibenzo[1,4,5]thiadiazepine: a hardly-known heterocyclic system with neuroprotective properties." European Journal of Medicinal Chemistry, 81, 350-358.[1] Link

  • Naveen, P., et al. (2017).[2] "Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives." Bioorganic & Medicinal Chemistry Letters, 27(17), 4162-4166. Link

  • Wang, L., et al. (2017). "Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents." ACS Medicinal Chemistry Letters, 8(7), 715–719. Link

  • Prasad, A. V. G. S., et al. (2013).[3] "An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One." International Journal of ChemTech Research, 5(4), 1902-1905.[3] Link

Sources

Structure-Activity Relationship (SAR) of Dibenzothiazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibenzo[b,f][1,4]thiazepine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core of the atypical antipsychotic quetiapine and the typical antipsychotic clotiapine . This guide provides a deep technical analysis of the scaffold's structure-activity relationships (SAR), focusing on how precise chemical modifications modulate affinity for G-protein coupled receptors (GPCRs)—specifically Dopamine (


), Serotonin (

), Histamine (

), and Adrenergic (

) receptors.

Beyond neuropsychiatry, this guide explores the "next-generation" evolution of this scaffold into antimicrobial and antineoplastic domains, demonstrating its versatility as a template for multi-target drug design.

Chemical Architecture & Numbering System

The core pharmacophore consists of a central seven-membered 1,4-thiazepine ring fused to two benzene rings. The numbering system is critical for understanding SAR data.

The Core Scaffold

The systematic numbering typically starts from the sulfur atom as position 5 or follows the IUPAC convention for the tricyclic system. For this guide, we utilize the standard medicinal chemistry numbering where the central nitrogen is position 10 and the imine carbon (attachment point for the side chain) is position 11.

Structure-Activity Relationship (SAR) Analysis

The SAR of dibenzothiazepines is driven by the need to balance


 receptor antagonism (antipsychotic efficacy) with 

antagonism (reduced extrapyramidal symptoms) and minimize off-target effects (

,

).
The Tricyclic Core (Rings A & C)
  • Electronic Effects at Position 2:

    • Electron-Withdrawing Groups (EWG): Introduction of a Chlorine atom at position 2 (as in Clotiapine ) significantly increases

      
       affinity compared to the unsubstituted analog (Quetiapine ). This correlates with higher antipsychotic potency but also a higher risk of Extrapyramidal Symptoms (EPS).
      
    • Mechanism: EWGs reduce the electron density of the aromatic ring, potentially enhancing

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
      
  • The Bridge (Position 5 - Sulfur):

    • Replacing Sulfur with Oxygen yields Dibenzoxazepines (e.g., Loxapine). The Sulfur atom is more lipophilic and has a larger van der Waals radius than Oxygen, affecting the "buckling" angle of the tricyclic system. This butterfly angle is crucial for fitting into the GPCR transmembrane cleft.

The Side Chain (Position 11)

The substituent at position 11 is the primary determinant of pharmacokinetic properties and receptor selectivity.

  • Piperazine Ring: Almost mandatory for antipsychotic activity. The basic nitrogen (

    
     of piperazine) serves as a protonation site at physiological pH, forming a critical ionic bond with a conserved Aspartate residue (Asp3.32) in the 
    
    
    
    receptor.
  • Distal Substituents (The "Tail"):

    • Methyl (Clotiapine/Metiapine): High lipophilicity, high blood-brain barrier (BBB) penetration, but often lower metabolic stability.

    • Hydroxyethoxyethyl (Quetiapine): This polar tail reduces lipophilicity (

      
      ) compared to the methyl analogs.
      
      • Effect: It reduces affinity for

        
         receptors (
        
        
        
        nM), creating a "loose" binding profile (Fast Dissociation/ "Kiss and Run" kinetics). This is the structural basis for Quetiapine's low EPS profile.
    • Metabolic Cleavage: Removal of the hydroxyethoxyethyl tail in vivo yields N-Desalkylquetiapine (Norquetiapine) . This unmasked secondary amine dramatically alters the profile, introducing high affinity for the Norepinephrine Transporter (NET) and

      
       partial agonism.[1]
      
Comparative Binding Affinities ( in nM)
ReceptorQuetiapine (Parent)Norquetiapine (Active Metabolite)Clotiapine (Typical)SAR Implication

~580~196~0.2 - 1.0Cl-subst. + Methyl tail = High Potency

~295~45~0.55-HT/D2 ratio defines "Atypicality"

>10,000~45 (Partial Agonist)-Secondary amine confers 1A affinity
NET >10,000~12-Tail removal enables NET binding

~11~3.5HighH1 affinity drives sedation/weight gain

Data compiled from receptor binding databases (PDSP) and literature.

Synthesis Protocols

The synthesis of dibenzothiazepine derivatives generally follows a convergent route involving the formation of the tricyclic core followed by side-chain attachment.

Core Synthesis (Bischler-Napieralski Variation)

Reaction Logic: The formation of the 7-membered lactam is the rate-limiting step, often requiring polyphosphoric acid (PPA) or phosphorus oxychloride (


) to effect cyclodehydration.

Synthesis Start 2-Aminothiophenol + 2-Halobenzoic Acid derivative Inter1 Diphenyl sulfide intermediate (S-alkylation) Start->Inter1 Cu coupling / Base Cyclization Cyclodehydration (PPA or POCl3, 100-120°C) Inter1->Cyclization Lactam 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (The Lactam Core) Cyclization->Lactam Chlorination Iminochloride Formation (POCl3, Reflux) Lactam->Chlorination Activation Coupling Nucleophilic Substitution (Piperazine derivative, Toluene/Reflux) Chlorination->Coupling Addition of Side Chain Final 11-Piperazinyl-dibenzo[b,f][1,4]thiazepine Coupling->Final caption Figure 2: General synthetic pathway for 11-substituted dibenzothiazepines.

Protocol: Synthesis of 11-chloro-dibenzo[b,f][1,4]thiazepine (Key Intermediate)
  • Reagents: Lactam core (1.0 eq), Phosphorus Oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the lactam in neat

      
      .
      
    • Add catalytic N,N-dimethylaniline (promotes iminochloride formation).

    • Reflux for 3–5 hours until gas evolution (

      
      ) ceases and the solution becomes homogeneous.
      
    • Workup (Critical): Evaporate excess

      
       under reduced pressure. The residue is highly reactive. Dissolve in anhydrous toluene for the next step immediately to avoid hydrolysis.
      
  • Safety Note:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried.
    

Mechanism of Action & Signaling Pathways

The therapeutic profile of these derivatives is defined by their "polypharmacology"—simultaneous modulation of multiple downstream pathways.

Signaling cluster_D2 Dopamine D2 Pathway cluster_5HT Serotonin 5-HT2A Pathway Drug Dibenzothiazepine Derivative D2 D2 Receptor Drug->D2 Antagonism HT2A 5-HT2A Receptor Drug->HT2A Inverse Agonism/ Antagonism Gi Gi/o Protein D2->Gi Blockade prevents Gi activation EPS EPS / Motor Control D2->EPS High Occupancy (>80%) cAMP cAMP Production Gi->cAMP Modulation Gq Gq Protein HT2A->Gq Blockade DA_Release Prefrontal DA Release HT2A->DA_Release Disinhibition caption Figure 3: Dual mechanism of action. 5-HT2A antagonism mitigates D2-mediated EPS.

Emerging Applications (Beyond Antipsychotics)

Recent SAR studies have expanded the utility of the dibenzothiazepine scaffold into novel therapeutic areas.

Antimicrobial Activity[3]
  • Target: Intracellular bacteria (e.g., Salmonella, Listeria).[2]

  • SAR Insight: The phenothiazine and dibenzothiazepine scaffolds can disrupt bacterial efflux pumps or membrane integrity.

  • Key Derivative: SW33 .[2]

    • Modification: Replacement of the dibenzoxazepine core with a thienobenzodiazepine or dibenzothiazepine core.

    • Activity: Effective against multidrug-resistant strains in macrophages with reduced cytotoxicity compared to earlier analogs.

Neuropathic Pain
  • Strategy: Hybridization.

  • Concept: Combining the dibenzothiazepine core (for its tricyclic antidepressant-like properties) with amino acid linkers.

  • Compound 17: A hybrid showing triple reuptake inhibition (SERT, NET, DAT) and

    
    -opioid partial agonism.[3]
    
  • SAR Insight: The linker length between the tricyclic core and the amine tail is critical for balancing transporter selectivity vs. opioid receptor binding.

References

  • Comparison of Receptor Binding Profiles

    • Title: "Receptor binding profiles of
    • Source:Psychopharmacology, 2003.
    • URL:[Link]

  • Quetiapine and Norquetiapine Pharmacology

    • Title: "N-Desalkylquetiapine, a Potent Norepinephrine Reuptake Inhibitor and Partial 5-HT1A Agonist, as a Putative Mediator of Quetiapine's Antidepressant Activity."[4]

    • Source:Neuropsychopharmacology, 2008.
    • URL:[Link]

  • Synthesis of Dibenzothiazepines

    • Title: "Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine."[5]

    • Source:Google P
    • URL
  • Novel Antimicrobial Derivatives

    • Title: "Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria."[2]

    • Source:Nature Communic
    • URL:[Link]

  • Neuropathic Pain Hybrids

    • Title: "Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neurop
    • Source:Pharmaceuticals (Basel), 2022.
    • URL:[Link]

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Technical Guide: The Role of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine core represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing potent ligands for diverse G Protein-Coupled Receptors (GPCRs). Most notably recognized as the pharmacophore of the atypical antipsychotic Quetiapine and the sedative Clotiapine , this tricyclic system is characterized by a central seven-membered thiazepine ring fused to two benzene rings.

Its pharmacological value stems from its non-planar, "butterfly-like" conformation, which allows it to mimic the bioactive conformations of monoamine neurotransmitters while engaging allosteric hydrophobic pockets within the transmembrane (TM) domains of aminergic GPCRs. This guide details the structural biology, synthetic pathways, and structure-activity relationships (SAR) necessary to leverage this scaffold for next-generation drug discovery.

Structural Biology & Chemoinformatics

The "Butterfly" Conformation

Unlike flat tricyclic systems (e.g., anthracene), the 10,11-dihydrodibenzo[b,f][1,4]thiazepine core adopts a buckled conformation. The central thiazepine ring forces the two fused benzene rings into a dihedral angle of approximately 110°–120° .

  • Receptor Fit: This buckling is critical. It allows the scaffold to wedge between Transmembrane Helix 3 (TM3), TM5, and TM6 of Class A GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Steric Occlusion: The bent shape prevents the receptor from collapsing into the fully active state (in the case of inverse agonists) or stabilizes a specific inactive state, explaining the scaffold's prevalence in antagonist/inverse agonist design.

Key Binding Interactions

Docking studies and crystal structures of homologous tricyclics (like Clozapine bound to M4 or 5-HT2A) suggest a conserved binding mode for thiazepine derivatives:

  • Orthosteric Anchor (Asp3.32): The nitrogen atom at position 11 (often part of an amidine or attached piperazine) becomes protonated at physiological pH. It forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in TM3.

  • Aromatic Micro-switch (Trp6.48): One of the fused benzene rings engages in edge-to-face

    
    -
    
    
    
    stacking with Tryptophan 6.48 (CWcP motif), a residue pivotal for receptor activation.
  • Hydrophobic Pocket: The sulfur atom at position 5 contributes to lipophilicity, engaging hydrophobic residues (e.g., Phe, Val) deep in the pocket, often influencing the residence time of the drug.

Synthetic Architecture & Protocols

The synthesis of this scaffold typically proceeds through a Lactam Intermediate (10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one), which is then activated to an imidoyl chloride for functionalization.

Core Synthesis Workflow (Graphviz)

The following diagram outlines the industrial-standard route for constructing and functionalizing the core.

Synthesispathway Start Start: 2-Aminothiophenol + 2-Fluorobenzonitrile Intermediate1 Intermediate: 2-(2-Aminophenylthio)benzonitrile Start->Intermediate1 Base (NaOH/K2CO3) Cyclization Cyclization (PPA or Acid) High Temp Intermediate1->Cyclization Hydrolysis & Condensation Lactam Lactam Scaffold (10,11-dihydro-11-one) Cyclization->Lactam Activation Activation: POCl3 + PhNMe2 (Imidoyl Chloride Formation) Lactam->Activation Chlorination Coupling Nucleophilic Substitution (Piperazine/Amine addition) Activation->Coupling Reflux in Toluene/Xylene Final Final Ligand (e.g., Quetiapine derivative) Coupling->Final

Figure 1: Standard synthetic pathway from raw materials to functionalized GPCR ligand.

Detailed Protocol: Lactam Activation & Substitution

Self-Validating Step: The conversion of the stable lactam to the reactive imidoyl chloride is the rate-limiting step. Success is visually indicated by a color change (often to deep orange/red) and the dissolution of the lactam precipitate.

Reagents:

  • Precursor: 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (1.0 eq)[1]

  • Activator: Phosphorus oxychloride (

    
    ) (15.0 eq)
    
  • Catalyst: N,N-Dimethylaniline (1.5 eq)

  • Nucleophile: N-Boc-piperazine or substituted amine (3.0 eq)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Argon, suspend the lactam in neat

    
    . Add N,N-dimethylaniline dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a non-polar imidoyl chloride spot (
    
    
    ).
  • Evaporation: Remove excess

    
     under reduced pressure. Critical: Azeotrope with dry toluene (
    
    
    
    mL) to remove trace acid, which can degrade the imidoyl chloride.
  • Coupling: Dissolve the crude imidoyl chloride residue in anhydrous Toluene/Xylene. Add the nucleophile (e.g., piperazine) and a base (TEA or DIPEA). Reflux for 12–24 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product is typically an oil that solidifies upon standing or HCl salt formation.
    

Pharmacological Profiling & SAR

Designing ligands with this scaffold requires balancing affinity between Dopamine (D2) and Serotonin (5-HT2A) receptors. The "Atypical" antipsychotic profile requires a specific ratio (often high 5-HT2A antagonism / moderate D2 antagonism).

Structure-Activity Relationship (SAR) Matrix
ZoneModificationEffect on Pharmacology
Position 2 (Ring A) Electron-Withdrawing (Cl,

)
Increases D2 Affinity. (e.g., Clotiapine). Enhances antipsychotic potency but increases EPS risk.
Position 2 (Ring A) H or weak donorReduces D2 Affinity. (e.g., Quetiapine). Promotes "atypical" profile (low EPS).
Position 11 (Linker) Piperazine vs. PiperidinePiperazine improves metabolic stability and water solubility.[2] Piperidine often increases lipophilicity and non-specific binding.
Distal Tail (N4') Hydroxyethoxyethyl (HEE)Selectivity Tuner. The HEE tail in Quetiapine reduces D2 residence time ("Fast-off" kinetics), mitigating side effects.
Sulfur (Pos 5) Oxidation to Sulfoxide/SulfoneActivity Switch. Often creates inactive metabolites or alters selectivity toward Histamine H1 receptors.
Signaling Pathway Modulation (Graphviz)

The thiazepine scaffold acts as a "brake" on hyperactive signaling pathways in schizophrenia (Mesolimbic Dopamine) while modulating cortical glutamate via Serotonin.

Signaling Ligand Thiazepine Ligand (e.g., Quetiapine) D2R Dopamine D2R (Gi/o coupled) Ligand->D2R Antagonism (Fast-off) HT2A Serotonin 5-HT2A (Gq coupled) Ligand->HT2A Antagonism (High Affinity) Gi Gi/o Protein D2R->Gi Inhibition (Blocked) Gq Gq Protein HT2A->Gq Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ PLC->Ca Increases

Figure 2: Dual-action mechanism. The ligand blocks D2-mediated Gi signaling (normalizing cAMP) and 5-HT2A-mediated Gq signaling (reducing calcium mobilization).

Advanced Design: Biased Signaling & Allostery

Recent research suggests that the dibenzothiazepine scaffold can be engineered for Biased Signaling . By modifying the rigidity of the piperazine linker, researchers can preferentially stabilize receptor conformations that block G-protein coupling while sparing (or engaging)


-arrestin pathways.
  • Strategy: Introduce steric bulk (e.g., methyl groups) on the piperazine ring.

  • Outcome: This restricts the "wobble" of the ligand within the orthosteric pocket, potentially altering the intracellular effector coupling profile.

References

  • Privileged Structures in GPCRs . PubMed. Available at: [Link]

  • Process for Preparing Dibenzothiazepine Compounds (US7671195B2). Google Patents.
  • Binding Kinetics of Ligands Acting at GPCRs . PubMed Central. Available at: [Link]

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Introduction: The Architectural Significance of the Dibenzothiazepine Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Dibenzo[b,f][1][2]thiazepines

The dibenzo[b,f][1][2]thiazepine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development. It forms the core structure of several critical atypical antipsychotic drugs, most notably Quetiapine ("Seroquel") and Clozapine, which are cornerstones in the management of schizophrenia and bipolar disorder.[3][4] The unique tricyclic structure, consisting of a seven-membered thiazepine ring fused to two benzene rings, imparts a specific three-dimensional conformation that is crucial for its interaction with various neurotransmitter receptors, including dopamine and serotonin receptors.[5]

The synthetic challenge lies in the efficient construction of this seven-membered heterocyclic ring. Over the decades, synthetic strategies have evolved from classical, often harsh, multi-step procedures to more elegant and efficient transition-metal-catalyzed methods. This guide provides a comprehensive review of the principal synthetic pathways, delving into the mechanistic rationale behind experimental choices and providing field-proven protocols for researchers and drug development professionals.

Pathway 1: Classical Synthesis via Intramolecular Friedel-Crafts Type Cyclization

One of the most established and robust methods for constructing the dibenzothiazepine core involves the formation of a diaryl sulfide linkage followed by an intramolecular cyclization to form the lactam (an amide within a ring). This approach is a cornerstone of industrial Quetiapine synthesis.

Causality and Mechanistic Insights

The overall strategy is to build a linear precursor that already contains the two aromatic rings linked by a sulfur atom and a nitrogen atom, poised for cyclization. A common starting material is 2-(phenylthio)aniline. The key steps involve:

  • Amide/Carbamate Formation: The aniline nitrogen of 2-(phenylthio)aniline is first acylated. A highly effective method uses phosgene or a phosgene equivalent like triphosgene to form an intermediate isocyanate in situ. This is a critical step as it activates the nitrogen and provides the carbonyl group necessary for the final lactam ring.[6]

  • Intramolecular Cyclization: The crucial ring-closing step is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts type acylation. A strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, is used to protonate the carbonyl group of the isocyanate or a related carbamate, making it a potent electrophile.[6][7] This electrophile then attacks the adjacent phenyl ring (the one not bonded to the nitrogen), closing the seven-membered ring to form dibenzo[b,f][1][2]thiazepin-11(10H)-one. The choice of a strong, non-nucleophilic acid is vital to promote the reaction without causing undesired side reactions.[7]

Visualizing the Pathway

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Core Product A 2-(Phenylthio)aniline C In situ formation of 2-(phenylthio)phenyl isocyanate A->C Toluene, -10 to 30°C B Triphosgene B->C D Intramolecular Friedel-Crafts Acylation (Cyclization) C->D Methanesulfonic Acid or PPA, Heat (e.g., 100-105°C) E Dibenzo[b,f][1,4]thiazepin-11(10H)-one D->E

Caption: Classical synthesis of the dibenzothiazepinone core.

Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one[6]
  • Isocyanate Formation: Dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) in a round-bottom flask and cool the mixture to between -10°C and 0°C.

  • Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled mixture over approximately 3 hours, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 4 hours. Monitor the reaction completion by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) and stir for 2 hours.

  • Cyclization: After quenching, add methanesulfonic acid (60 g) to the reaction mass and heat to 105-110°C for 6 hours.

  • Workup and Isolation: Cool the reaction mixture to 25-30°C and slowly add water (200 mL). Stir the mixture for 2 hours to precipitate the product.

  • Isolate the solid product by filtration, wash with water (20 mL), followed by acetone (20 mL).

  • Dry the solid at 55-60°C to afford the desired dibenzo[b,f][1][2]thiazepin-11(10H)-one. The reported overall yield is approximately 80%.[6]

Pathway 2: Modern Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides and is highly applicable to the synthesis of dibenzodiazepine-type structures, which are close analogs of dibenzothiazepines.[2][8][9]

Causality and Mechanistic Insights

This strategy constructs the tricyclic system in a convergent one-pot process from readily available precursors like a 1-bromo-2-iodobenzene derivative and an aminothiophenol. The reaction proceeds through a tandem C-N coupling followed by an intramolecular condensation. The palladium catalyst is central to the reaction, navigating a catalytic cycle:

  • Oxidative Addition: A low-valent Pd(0) catalyst first reacts with the more reactive aryl halide (typically aryl iodide or triflate), inserting into the carbon-halogen bond to form a Pd(II) species.[10]

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form an amido complex. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands stabilize the palladium catalyst and promote the subsequent reductive elimination step.[10][11]

  • Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired diarylamine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]

  • Spontaneous Cyclization: Once the diarylamine intermediate is formed, it can undergo a spontaneous or acid-catalyzed intramolecular condensation to yield the final heterocyclic product.

Visualizing the Pathway

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Ligand Exchange (Amine Coordination) C->D E Ar-Pd(II)-NHR'(Ln) D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'(Ln) F->G H Reductive Elimination G->H H->A Regenerates Catalyst Product Coupled Product (Ar-NHR') H->Product ArX Aryl Halide (Ar-X) ArX->B Amine Amine (R'-NH2) Amine->D

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Pathway 3: Synthesis via Smiles Rearrangement

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr) reaction.[12] It provides a powerful, metal-free route to diaryl ethers, sulfides, and amines, making it applicable to the synthesis of the dibenzothiazepine skeleton.

Causality and Mechanistic Insights

The reaction involves the migration of an activated aryl group from a heteroatom to a nucleophilic center. For dibenzothiazepine synthesis, the precursor would typically be a derivative of 2-aminothiophenol linked to an electron-deficient aromatic ring.

  • Activation: The migrating aromatic ring must be activated by electron-withdrawing groups (e.g., -NO2, -CN) at the ortho or para positions relative to the point of substitution. This activation is crucial as it stabilizes the negative charge in the intermediate.[13]

  • Nucleophilic Attack: A base deprotonates the nucleophilic group (e.g., the thiol of an aminothiophenol derivative), which then attacks the activated aromatic ring at the carbon atom bonded to the heteroatom linker (the ipso carbon). This forms a spirocyclic intermediate known as a Meisenheimer complex.[14]

  • Ring Opening: The Meisenheimer complex collapses by cleaving the bond between the ipso carbon and the original heteroatom linker, completing the aryl migration and forming a more stable product.

While less common in large-scale industrial synthesis due to the need for activated substrates, the Smiles rearrangement is a valuable tool in synthetic organic chemistry for creating complex heterocyclic systems.[15][16]

Case Study: A Standard Synthetic Route to Quetiapine

The commercial synthesis of Quetiapine provides a practical illustration of how the classical cyclization pathway is applied and extended. The synthesis begins with the dibenzo[b,f][1][2]thiazepin-11(10H)-one core prepared as described in Pathway 1.

Visualizing the Quetiapine Synthesis

G A Dibenzo[b,f][1,4]thiazepin- 11(10H)-one B 11-Chlorodibenzo[b,f]- [1,4]thiazepine A->B Chlorination (e.g., POCl3) C Quetiapine B->C Condensation with 1-(2-hydroxyethoxy)ethylpiperazine in Toluene D Quetiapine Hemifumarate C->D Salt Formation (Fumaric Acid)

Caption: Key stages in the synthesis of Quetiapine.

Step-by-Step Methodology
  • Chlorination of the Lactam: The lactam carbonyl of dibenzo[b,f][1][2]thiazepin-11(10H)-one is converted into a more reactive leaving group. This is typically achieved by treating the lactam with a strong chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This step transforms the lactam into a reactive imidoyl chloride, 11-chlorodibenzo[b,f][1][2]thiazepine.[17][18] The presence of an organic base can facilitate this reaction.[17]

  • Nucleophilic Substitution (Condensation): The 11-chloro intermediate is then subjected to a nucleophilic substitution reaction with the desired side chain, 1-(2-hydroxyethoxy)ethylpiperazine. The reaction is typically carried out in a high-boiling solvent like toluene or xylene at reflux temperature.[4][18] The more nucleophilic secondary amine of the piperazine ring displaces the chloride ion to form the final Quetiapine base.

  • Salt Formation: For pharmaceutical use, the Quetiapine free base is converted to a stable, crystalline salt. This is accomplished by treating the base with fumaric acid in a suitable solvent system (e.g., ethanol/toluene) to precipitate Quetiapine hemifumarate, the active pharmaceutical ingredient.[4]

Experimental Protocol: Synthesis of Quetiapine from the 11-Chloro Intermediate[17][18]

This protocol is a representative example based on common procedures.

  • To a solution of 11-chlorodibenzo[b,f][1][2]thiazepine in toluene, add 1-(2-hydroxyethoxy)ethylpiperazine.

  • Heat the reaction mixture at reflux for several hours (typically >10 hours) until the reaction is complete, as monitored by HPLC.

  • Cool the mixture to room temperature and perform a basic workup, for example, by adding a 30% w/w solution of NaOH.

  • Separate the organic phase containing the Quetiapine free base.

  • Extract the free base into an acidic aqueous solution (e.g., citric acid solution) to remove organic impurities.

  • Wash the aqueous layer with toluene.

  • Re-basify the aqueous solution (e.g., with sodium carbonate) to precipitate the Quetiapine free base, which is then extracted back into an organic solvent.

  • Evaporate the solvent to obtain Quetiapine as a free base, which can then be taken forward for salt formation.[17]

Comparative Analysis of Synthesis Pathways

PathwayKey ReactionStarting MaterialsAdvantagesDisadvantages
Classical Cyclization Intramolecular Friedel-Crafts Acylation2-(Phenylthio)aniline, Phosgene equivalentsRobust, scalable, well-established for industrial production.[6]Often requires harsh conditions (strong acids, high temperatures), multi-step process.
Buchwald-Hartwig Amination Pd-catalyzed C-N Cross-CouplingAryl dihalides, AminothiophenolsHigh efficiency, broad substrate scope, milder conditions, potential for one-pot synthesis.[8][9]Requires expensive palladium catalysts and specialized phosphine ligands, potential for metal contamination.
Smiles Rearrangement Intramolecular SNArActivated aryl ethers/sulfidesMetal-free, can build sterically hindered systems, regiospecific.[16]Requires an electron-deficient aromatic ring for activation, limiting substrate scope.[12]

Conclusion and Future Outlook

The synthesis of dibenzo[b,f][1][2]thiazepines has evolved significantly, driven by the pharmaceutical importance of this scaffold. While classical Friedel-Crafts type cyclizations remain the workhorse for large-scale industrial production of drugs like Quetiapine due to their robustness and cost-effectiveness, modern methods offer greater flexibility and efficiency for novel analog synthesis in a research setting.[6]

The continued development in transition-metal catalysis, particularly with palladium and copper, promises even milder and more versatile routes.[19] Future research will likely focus on developing more sustainable and economical catalytic systems, potentially using earth-abundant metals, and exploring asymmetric syntheses to access chiral dibenzothiazepine derivatives. These advancements will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation therapeutics based on this remarkable heterocyclic core.

References

  • Design and Synthesis of Novel Benzodiazepines - VTechWorks. (2005, November 30). Retrieved from [Link]

  • Synthesis of benzodiazepines - US5466799A - Google Patents.
  • Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. (2023, August 23). ACS Omega. Retrieved from [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015, November 5). RSC Advances. Retrieved from [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC. (2025, October 6). Retrieved from [Link]

  • Radical Smiles Rearrangement: An Update - PMC - NIH. Retrieved from [Link]

  • US8389716B2 - Process for the synthesis of quetiapine - Google Patents.
  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Angewandte Chemie International Edition. Retrieved from [Link]

  • “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine - MDPI. (2022, October 31). Molecules. Retrieved from [Link]

  • FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Retrieved from [Link]

  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2026, February 18). Retrieved from [Link]

  • A multi‐step process toward the synthesis of 1,5‐dibenzothiazepine 83. - ResearchGate. Retrieved from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC. Retrieved from [Link]

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. Retrieved from [Link]

  • Clozapine - Wikipedia. Retrieved from [Link]

  • (PDF) Smiles Rearrangement in Synthetic Chemistry - ResearchGate. (2025, August 10). Retrieved from [Link]

  • DE4341987C1 - Process for the preparation of clozapine - Google Patents.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. Retrieved from [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. (2025, January 14). Retrieved from [Link]

  • Clozapine - StatPearls - NCBI Bookshelf. (2023, November 10). Retrieved from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC. Retrieved from [Link]

  • Smiles Rearrangement in Synthetic Chemistry - Bentham Science Publishers. Retrieved from [Link]

  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis - ResearchGate. Retrieved from [Link]

  • An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. (2009, June 23). Organic Process Research & Development. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • New method for the preparation of dibenzo[b, f][1][2]thiazepines | Semantic Scholar. Retrieved from [Link]

  • Review article - Chemical Methodologies. (2018, April 2). Retrieved from [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - Research Explorer - The University of Manchester. Retrieved from [Link]

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Electronic Architecture of the Dibenzo[b,f][1,4]thiazepine Tricyclic System

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibenzo[b,f][1,4]thiazepine system represents a "privileged scaffold" in medicinal chemistry, forming the core of potent antipsychotics such as quetiapine and clotiapine. Its pharmacological versatility is not merely a function of steric fit but is intrinsically governed by its unique electronic architecture. Unlike planar tricyclic systems (e.g., anthracene), the dibenzothiazepine core adopts a non-planar, "butterfly-like" conformation. This structural puckering disrupts global


-delocalization, creating a distinct electronic environment where the central heterocycle acts as a flexible electronic bridge rather than a rigid conduit.

This technical guide dissects the electronic properties of this system, linking orbital hybridization and conformational dynamics to reactivity and receptor binding affinity.

Conformational Dynamics & Electronic Consequences[1]

The defining feature of the dibenzo[b,f][1,4]thiazepine system is its deviation from planarity. The seven-membered thiazepine ring forces the two fused benzene rings to bend away from the central plane, creating a "butterfly" or "boat" conformation.

The "Butterfly" Angle ( )

The electronic communication between the two aromatic "wings" is modulated by the folding angle (


), typically defined as the dihedral angle between the planes of the two benzene rings.
  • Angle Magnitude: Crystallographic data indicates a dihedral angle of approximately 104° (folding angle of ~76°).

  • Electronic Impact: This severe folding prevents the formation of a continuous 14

    
    -electron aromatic system. Instead, the molecule behaves electronically as two separate arenes linked by a polarizable heteroatom bridge (S and N).
    
  • N-Inversion: The nitrogen atom at position 11 is pyramidal (

    
    -like) rather than planar (
    
    
    
    ), allowing for ring inversion. This conformational flexibility is critical for induced-fit binding in Dopamine D2 and Serotonin 5-HT receptors.
Diagram: Conformational & Electronic Logic

The following diagram illustrates how the structural geometry dictates the electronic state and subsequent pharmacological activity.

Dibenzothiazepine_Logic Struct Dibenzo[b,f][1,4]thiazepine Core Angle Butterfly Folding Angle (~104° Dihedral) Struct->Angle Steric Strain Orbital Orbital Decoupling Angle->Orbital Breaks Pi-Conjugation Binding GPCR Binding Affinity (Induced Fit) Angle->Binding Shape Complementarity LonePairs Localized N/S Lone Pairs (High HOMO Energy) Orbital->LonePairs Prevents Delocalization Reactivity Susceptibility to Electrophilic Attack / Oxidation LonePairs->Reactivity Accessible Electrons LonePairs->Binding H-Bond Acceptor/Donor

Figure 1: Causal relationship between the structural butterfly angle and the system's electronic properties.[1]

Electronic Structure: HOMO/LUMO & Redox Potential[3][4][5]

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting metabolic stability and oxidative degradation.

HOMO Localization (The Reactive Center)

In planar aromatics, the Highest Occupied Molecular Orbital (HOMO) is delocalized. In dibenzothiazepines, the HOMO is heavily localized on the heteroatoms (Sulfur and Nitrogen) due to the lack of effective overlap with the benzene


-systems.
  • Sulfur Contribution: The sulfur atom acts as a significant electron donor. Its lone pair energy is relatively high, making the system susceptible to oxidation.

  • Nitrogen Contribution: The amine nitrogen (N10/N11 depending on tautomer/substitution) possesses a lone pair that, while partially involved in conjugation with the adjacent carbonyl (in lactam derivatives) or imine, remains a site of high electron density.

Electrochemical Oxidation

Cyclic Voltammetry (CV) studies of analogous tricyclics (like clozapine) reveal that these systems undergo oxidation to form radical cations .

  • Mechanism:

    
    
    
  • Site of Oxidation: The initial electron loss typically occurs at the nitrogen lone pair, followed by resonance stabilization involving the sulfur.

  • Clinical Relevance: The stability of this radical cation correlates with the risk of agranulocytosis (a side effect seen in structurally related clozapine), as reactive nitrenium ions can covalently bind to neutrophils.

Quantitative Electronic Parameters (Generalized)
ParameterValue / TrendSignificance
HOMO Energy -5.0 to -5.5 eVIndicates good electron-donating capability (nucleophilic).
LUMO Energy -1.5 to -2.0 eVLocated primarily on the benzene rings (

).
Band Gap ~3.5 eVUV absorption typically in the 200-300 nm range.
Dipole Moment 2.0 - 4.0 DHigh polarity aids in orienting the drug in the receptor pocket.

Synthetic Protocol: Constructing the Core

The synthesis of the dibenzothiazepine core requires careful orchestration to close the seven-membered ring. The Dithiosalicylic Acid Route is the industry standard for ensuring regioselectivity.

Experimental Workflow

Objective: Synthesis of 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (Lactam precursor).

  • S-Arylation:

    • Reagents: Dithiosalicylic acid (1.0 eq), 1-chloro-2-nitrobenzene (2.2 eq), NaOH (aq).

    • Conditions: Reflux in aqueous base.

    • Mechanism:[2] Nucleophilic aromatic substitution (

      
      ) where the thiolate displaces the chloride.
      
    • Validation: Monitor disappearance of nitrobenzene by TLC (Hexane/EtOAc 8:2).

  • Nitro Reduction:

    • Reagents: Zinc dust / Acetic acid or

      
      /Pd-C.
      
    • Conditions: 80°C or RT under pressure.

    • Product: 2-(2-aminophenylthio)benzoic acid.[2]

  • Cyclodehydration (The Critical Step):

    • Reagents: Xylene (solvent), p-TsOH (catalyst) or PPA (Polyphosphoric acid).

    • Conditions: Reflux with Dean-Stark trap to remove water.

    • Electronic Note: The formation of the amide bond locks the "butterfly" conformation. The entropy cost of closing the 7-membered ring is high, requiring high heat.

Diagram: Synthetic Pathway

Synthesis_Workflow Start Dithiosalicylic Acid Step1 S-Arylation (NaOH, Reflux) Start->Step1 Inter1 2-(2-nitrophenylthio) benzoic acid Step1->Inter1 Step2 Reduction (Zn/AcOH) Inter1->Step2 Inter2 Amino Acid Intermediate Step2->Inter2 Step3 Cyclization (Xylene, Reflux) Inter2->Step3 Product Dibenzothiazepine Lactam Step3->Product

Figure 2: Step-wise construction of the dibenzo[b,f][1,4]thiazepine core.

Substituent Effects & SAR

The electronic properties of the core can be fine-tuned by substituents on the benzene rings. This is governed by Hammett Electronic Effects .

Electron Withdrawing Groups (EWGs)
  • Examples: -Cl, -CF

    
    , -NO
    
    
    
    (e.g., Clotiapine has a -Cl at position 2).
  • Electronic Effect: These groups pull electron density away from the aromatic ring and, by induction, from the central nitrogen.

  • Pharmacological Outcome:

    • Increased Acidity: Makes the NH proton (if present) more acidic.

    • Metabolic Protection: Deactivates the ring toward oxidative metabolism (P450 hydroxylation).

    • Dipole Alignment: Enhances the dipole moment, strengthening electrostatic interactions with receptor residues (e.g., Serine/Aspartate in the binding pocket).

Electron Donating Groups (EDGs)
  • Examples: -CH

    
    , -OCH
    
    
    
    .
  • Electronic Effect: Increase electron density in the ring.

  • Risk: Can make the molecule too prone to oxidation, potentially leading to toxic metabolites.

References

  • Dibenzo[b,f][1,4]thiazepine Structure & Properties. PubChem.[1][3] National Library of Medicine. Source:[Link]

  • Structural contributions of antipsychotic drugs to their therapeutic profiles. Journal of Neurochemistry (2012). Source:[Link]

  • Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine: Crystal Structure. Acta Crystallographica Section E (2012).[4] Source:[Link]

  • Electrochemical characterization of new 1,5-benzodiazepine derivatives. ResearchGate. Source:[Link]

  • DFT studies on vibrational and electronic spectra (HOMO-LUMO). Heliyon (2020). Source:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation in Thiazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Privileged Scaffold

The thiazepine core, a seven-membered heterocycle containing both nitrogen and sulfur, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties. However, the synthesis of this important heterocyclic system is not without its challenges, particularly the crucial step of forming the C-N bond to close the seven-membered ring. Traditional methods often require harsh conditions and have limited functional group tolerance.

This guide provides an in-depth exploration of a powerful and versatile solution: palladium-catalyzed C-N bond formation, with a primary focus on the Buchwald-Hartwig amination. As a senior application scientist, my goal is to not only provide step-by-step protocols but to also illuminate the underlying principles and rationale behind the experimental choices. This document is designed to be a self-validating system, empowering you to troubleshoot and adapt these methods for your specific research needs.

The Challenge of Thiazepine Synthesis: The Sulfur Factor

The intramolecular palladium-catalyzed amination is a go-to strategy for the formation of medium-sized rings like benzodiazepines.[1] However, the presence of a sulfur atom in thiazepine precursors introduces a significant challenge: potential catalyst poisoning. Sulfur-containing compounds, particularly thiols and some thioethers, can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and sluggish or failed reactions.[2]

The key to success lies in the judicious selection of the catalytic system components—the palladium precursor, the ligand, and the base—to favor the desired C-N bond formation over catalyst deactivation.

Dissecting the Catalytic System: A Rational Approach

The Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[3][4] Each component of the reaction mixture plays a critical role in ensuring a smooth and efficient process.

Palladium Precursors: The Heart of the Catalyst

A variety of palladium(0) and palladium(II) precursors can be used for C-N coupling reactions. Common choices include:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used, air-stable Pd(0) source that is activated in situ.

  • Palladium(II) acetate (Pd(OAc)₂): A common Pd(II) precursor that is reduced to the active Pd(0) species under the reaction conditions.[5]

For challenging substrates, including those with the potential for catalyst inhibition, pre-formed palladium-ligand complexes, known as pre-catalysts, can offer improved reactivity and reproducibility.

Ligands: The Key to Success in the Presence of Sulfur

The choice of phosphine ligand is arguably the most critical factor in overcoming the challenges of sulfur-containing substrates. The ideal ligand should:

  • Be electron-rich to facilitate the oxidative addition of the aryl halide.

  • Be sterically bulky to promote the reductive elimination step and prevent catalyst decomposition.

  • Form a stable and active complex with palladium that is less susceptible to displacement by the sulfur atom of the substrate.

For the synthesis of thiazepines, ligands from the biarylphosphine class have shown great promise in related heterocyclic syntheses.[6] These include:

  • Josiphos-type ligands: These ferrocene-based ligands are highly electron-rich and have demonstrated excellent performance in C-N and C-S coupling reactions.

  • Buchwald's biarylphosphine ligands: A broad class of sterically demanding and electron-rich ligands such as XPhos, SPhos, and RuPhos are workhorses in modern cross-coupling chemistry. The steric bulk of these ligands can help to disfavor the binding of the sulfur atom to the palladium center.

Bases: The Driving Force of the Reaction

The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is effective in many Buchwald-Hartwig aminations.

  • Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu, but can sometimes offer different reactivity profiles.

  • Cesium carbonate (Cs₂CO₃): A milder base that can be advantageous for substrates with base-sensitive functional groups.[5]

The solubility of the base in the reaction solvent is also a critical consideration.

Solvents: Creating the Right Environment

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. High-boiling, aprotic solvents are typically used in Buchwald-Hartwig aminations. These include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

Visualizing the Process: The Catalytic Cycle and Experimental Workflow

To better understand the intricacies of the palladium-catalyzed C-N bond formation and the experimental setup, the following diagrams provide a visual representation.

Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R'-NH₂ Base Amine_Complex Ar-Pd(II)-NHR' L Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NHR' Red_Elim->Product

Figure 1. The catalytic cycle of Buchwald-Hartwig amination.

Experimental Workflow start Start reagents Combine Substrate, Pd Precursor, Ligand, and Base in a Schlenk Tube start->reagents degas Degas the Reaction Mixture (e.g., Argon Purge) reagents->degas solvent Add Anhydrous Solvent degas->solvent heat Heat the Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2. A typical experimental workflow for thiazepine synthesis.

Detailed Protocol: Synthesis of a Model Benzothiazepine

This protocol describes the intramolecular Buchwald-Hartwig amination for the synthesis of a model benzothiazepine derivative.

Table 1: Reaction Components and Conditions

ComponentAmount (for 1 mmol substrate)Molar Equiv.
2-(2-bromophenylthio)ethan-1-amine1 mmol1.0
Pd₂(dba)₃0.02 mmol0.02
XPhos0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Anhydrous Toluene10 mL-
Step-by-Step Procedure:
  • Preparation of the Reaction Vessel: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-(2-bromophenylthio)ethan-1-amine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), XPhos (0.04 mmol, 0.04 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Degassing: Seal the Schlenk tube with a rubber septum and purge with argon for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified benzothiazepine product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Consider using a pre-catalyst.
Catalyst poisoningIncrease the catalyst and/or ligand loading. Screen different, more robust ligands (e.g., Josiphos-type).
Insufficiently strong baseSwitch to a stronger base (e.g., KOtBu) or a more soluble base.
Formation of side products Intermolecular side reactionsUse a higher dilution of the reaction mixture to favor the intramolecular cyclization.
Decomposition of starting material or productLower the reaction temperature and extend the reaction time.
Difficulty in purification Co-elution of product with ligand or byproductsOptimize the chromatographic conditions. Consider a different purification technique (e.g., recrystallization, preparative HPLC).

Conclusion and Future Outlook

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, provides a powerful and versatile platform for the synthesis of thiazepines. By understanding the critical role of each component of the catalytic system and by carefully selecting the appropriate ligand and reaction conditions, the challenges associated with sulfur-containing substrates can be effectively overcome. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their quest to synthesize novel thiazepine derivatives with potential therapeutic applications. The continued development of more robust and efficient catalyst systems will undoubtedly further expand the scope and utility of this important transformation in the years to come.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Thomas, C. I., & Batey, R. A. (2009). Copper- and Palladium-Catalyzed Intramolecular N-Arylation of 2-Aminoaryl Imidazolium Salts: Synthesis of Imidazo[1,2-a]benzimidazoles, Imidazo[1,5-a]quinoxalines, and Imidazo[1,5-a]benzimidazoles. The Journal of Organic Chemistry, 74(15), 5620–5627.
  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Maddess, M. L., & Li, C. (2011). Metal Catalyzed Synthesis of Dihydropyridobenzodiazepines. Organic Letters, 13(2), 284–287.
  • Tsvelikhovsky, D., & Buchwald, S. L. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Journal of the American Chemical Society, 133(36), 14228–14231.
  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C-C, C-N and C-O Bond Formation on 2-Chloro-3-alkenyl- and 2-Chloro-3-alkynyl-quinoxalines via Palladium-Catalyzed Reactions. Synthesis, 2007(12), 1841–1848.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064–18075.
  • Baudoin, O. (2019). Palladium(0)-Catalyzed Cascade Intramolecular C−H Activation of Trisubstituted Aryl Bromides to Prepare Various Valuable Heterocycles.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • DSpace@MIT. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • Bentham Science. (2023). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2018). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Retrieved from [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • Bentham Science. (2023). Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles. Retrieved from [Link]

  • ACS Publications. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Note: Advanced Strategies for the Aromatic Ring Functionalization of the 10,11-Dihydrodibenzo[b,f][1,4]thiazepine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and late-stage aromatic ring diversification.

Pharmacological Context & Mechanistic Rationale

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold is a privileged pharmacophore that has undergone a remarkable evolutionary shift in drug discovery. Historically recognized as the core structural motif in atypical antipsychotics such as quetiapine[1], this tricyclic system has recently emerged as a highly potent scaffold for novel therapeutic classes. Most notably, targeted functionalization of its aromatic rings has yielded highly efficacious allosteric modulators of the Hepatitis B virus (HBV) core protein[2][3] and selective cannabinoid receptor modulators[4].

The Mechanistic Challenge: The dibenzothiazepine core consists of two distinct aromatic rings fused to a central seven-membered thiazepine ring. One aromatic ring is aniline-derived (electron-rich), while the other is typically benzoic acid-derived (electron-deficient). Direct electrophilic aromatic substitution (EAS) on the intact core often results in poor regioselectivity and over-functionalization. Therefore, modern medicinal chemistry relies on two primary strategies:

  • De Novo Pre-functionalization: Constructing the core using pre-functionalized precursors (e.g., 8-carboxylic acid derivatives) to establish an unambiguous vector for late-stage amidation[5].

  • Late-Stage Cross-Coupling: Installing a halogen (e.g., bromine) on the aromatic ring prior to cyclization, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to explore steric and electronic Structure-Activity Relationships (SAR).

Strategic Workflow for Scaffold Functionalization

The following workflow illustrates the optimal sequence for constructing and functionalizing the dibenzothiazepine aromatic ring, minimizing off-target reactions at the sensitive C11-position or the bridging sulfur atom.

G N1 Functionalized Di-arene (Thioether Precursor) N2 Intramolecular Amidation (CDI, THF, 16h) N1->N2 Step 1: Cyclization N3 Dibenzothiazepine Core (e.g., 8-COOH derivative) N2->N3 Step 2: Isolation N4 Aromatic Ring Coupling (Pd-Catalyzed Arylation) N3->N4 Step 3: Diversification N5 Late-Stage C11 Modification (Imidoyl Chloride) N4->N5 Step 4: Activation N6 Target API (HBV / CB Modulator) N5->N6 Step 5: Substitution

Fig 1: Workflow for synthesis and late-stage functionalization of the dibenzothiazepine scaffold.

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies detail the critical steps for functionalizing the aromatic ring of the dibenzothiazepine scaffold.

Protocol A: CDI-Mediated Synthesis of the 8-Carboxylic Acid Core

This protocol details the cyclization of 3-amino-4-(2-carboxyphenylsulfanyl)-benzoic acid to yield the 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid, a critical intermediate for HBV CpAMs[5].

Step-by-Step Procedure:

  • Preparation: Suspend 3-amino-4-(2-carboxyphenylsulfanyl)-benzoic acid (2.1 g, 7.3 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL) under an inert nitrogen atmosphere.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (4.53 g, 29 mmol, ~4.0 eq) in a single portion at room temperature.

  • Cyclization: Stir the reaction mixture vigorously for 16 hours at room temperature.

  • Quenching & Isolation: Slowly add deionized water (200 mL) to the reaction mixture. Filter the resulting precipitate under vacuum, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from hot toluene to yield the pure product (typically ~91% yield)[5].

Causality & Expert Insights:

  • Why CDI? Standard carbodiimides (like EDC or DCC) generate urea byproducts that are notoriously difficult to separate from the highly lipophilic thiazepine scaffold. CDI forms a highly reactive acyl imidazole intermediate and releases only CO₂ and water-soluble imidazole, streamlining purification.

  • Why THF? THF perfectly balances the solubility of the open-chain precursor while allowing the rigid, cyclic product to rapidly precipitate upon the addition of water, driving the reaction equilibrium forward.

Self-Validation Checkpoint:

  • Visual Cue: Upon the addition of water in Step 4, a dense, white precipitate must form immediately. If the solution remains clear or forms a sticky oil, it indicates incomplete activation (likely due to moisture-degraded CDI). The evolution of CO₂ gas upon CDI addition is the primary real-time indicator of active reagent.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For SAR exploration, functionalizing the aromatic ring via cross-coupling (e.g., on a 2-bromo or 8-bromo derivative) is essential.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the brominated dibenzothiazepine core (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.1 M.

  • Reaction: Seal the tube and heat to 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Causality & Expert Insights:

  • Catalyst Selection: The dibenzothiazepine system is sterically demanding. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, drastically accelerating the reductive elimination step—the most common bottleneck in sterically hindered biaryl synthesis.

  • Biphasic Solvent: The 4:1 Dioxane/Water system is critical. The organic phase solubilizes the hydrophobic thiazepine, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step of the boronic acid.

Self-Validation Checkpoint:

  • TLC Monitoring: The starting brominated scaffold is highly UV-active and typically non-polar. The successful cross-coupled product will appear as a distinct, slightly more polar spot (due to the added aryl/heteroaryl system) with a distinct fluorescent shift under 254 nm UV light. Black palladium precipitation (Pd black) before 4 hours indicates catalyst deactivation, requiring stricter degassing protocols.

Quantitative Data: Cross-Coupling Optimization

To empirically justify the conditions in Protocol B, Table 1 summarizes the optimization data for the functionalization of the dibenzothiazepine aromatic ring.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling on the Dibenzothiazepine Aromatic Ring

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale / Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10045%Poor solubility of the polar scaffold limits conversion; significant protodeboronation observed.
2Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10072%Bulky ligand improves reductive elimination, but lack of water slows transmetalation.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 94% Optimal: Biphasic system ensures solubility; bidentate ligand accelerates reductive elimination.
4Pd(PPh₃)₄Na₂CO₃DMF12058%High temperature leads to partial degradation/ring-opening of the thiazepine core.

References

  • Hepatitis b core protein allosteric modulators - Google Patents Source: WO2015138895A1 URL
  • Use of cannabinoid modulating compounds in combination with other therapeutic compounds for adjunctive therapy - Google Patents Source: WO2008118141A2 URL
  • Hepatitis b core protein modulators - Google Patents Source: US11814376B2 URL
  • Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents SUPPORTING INFORMATION Source: AWS / Supporting Information URL
  • Postmortem Distribution of the Novel Antipsychotic Drug Quetiapine Source: ResearchGate URL

Sources

reagents for cyclization of 2-aminodiphenyl sulfide to thiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for Cyclization of 2-Aminodiphenyl Sulfide to Thiazepines

Part 1: Executive Summary & Strategic Overview

The cyclization of 2-aminodiphenyl sulfide (also known as 2-(phenylthio)aniline) is the critical rate-limiting step in the synthesis of privileged antipsychotic scaffolds, most notably Quetiapine and Clotiapine . The transformation requires the formation of a seven-membered heterocycle, a process often hampered by entropic factors and ring strain.

This guide details the specific reagent systems required to bridge the nitrogen of the aniline moiety to the ortho-position of the non-functionalized phenyl ring. We focus on two primary mechanistic pathways:

  • Carbonyl Insertion (Lactamization): Formation of dibenzo[b,f][1,4]thiazepine-11(10H)-one.

  • Imidoyl Chloride Activation: Conversion of the lactam to the reactive 11-chloro intermediate.

Part 2: Mechanism & Reagent Selection

The transformation of 2-aminodiphenyl sulfide (1) into the thiazepine core (3) typically proceeds via a carbamate or urea intermediate (2), followed by an intramolecular Friedel-Crafts acylation mediated by superacids.

Critical Reagents
Reagent ClassSpecific ReagentRoleMechanism of Action
Carbonyl Source Phenyl Chloroformate Linker FormationReacts with amine to form phenyl carbamate; provides the "C11" carbonyl carbon.
Triphosgene Linker FormationSafer solid substitute for phosgene; generates isocyanate intermediate in situ.
Cyclization Promoter Polyphosphoric Acid (PPA) Ring ClosureActs as both solvent and Lewis acid; protonates the carbonyl to facilitate electrophilic aromatic substitution.
Activator Phosphorus Oxychloride (POCl3) FunctionalizationConverts the stable lactam (C=O) to the reactive imino chloride (C-Cl) for nucleophilic substitution (e.g., piperazine addition).
Base N,N-Dimethylaniline Proton ScavengerCatalyzes the POCl3 chlorination by sequestering HCl.
Pathway Visualization

ThiazepineSynthesis Start 2-Aminodiphenyl Sulfide (Substrate) Inter1 Carbamate/Urea Intermediate Start->Inter1 Phenyl Chloroformate or Triphosgene Lactam Dibenzo[b,f][1,4]thiazepine-11(10H)-one (Stable Core) Inter1->Lactam Polyphosphoric Acid (PPA) 100-110°C Product 11-Chloro-dibenzo[b,f][1,4]thiazepine (Active Electrophile) Lactam->Product POCl3 / PhNMe2 Reflux

Caption: Stepwise conversion of 2-aminodiphenyl sulfide to the active 11-chlorodibenzo[b,f][1,4]thiazepine scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: The Carbamate-PPA Route (High Yield Standard)

Best for: Large-scale synthesis where isolation of stable intermediates is preferred.

Reagents:

  • 2-Aminodiphenyl sulfide (1.0 eq)

  • Phenyl chloroformate (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 eq by weight)

  • Toluene (Solvent)[1][2]

  • NaOH (aq)

Step 1: Carbamate Formation

  • Dissolve 2-aminodiphenyl sulfide (20 g, 0.1 mol) in Toluene (200 mL) in a round-bottom flask.

  • Cool to 0–5 °C.

  • Add Phenyl chloroformate (17.2 g, 0.11 mol) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Add a solution of NaOH (10% aq) to adjust pH to ~9–10 to scavenge HCl.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Separate the organic layer, wash with water, dry over Na2SO4, and evaporate to obtain the solid phenyl 2-(phenylthio)phenylcarbamate.

Step 2: Cyclization with PPA

  • Place Polyphosphoric Acid (PPA) (200 g) in a reaction vessel and heat to 80 °C to reduce viscosity.

  • Add the Carbamate intermediate (from Step 1) portion-wise with mechanical stirring.

  • Raise temperature to 100–110 °C and stir for 4–6 hours.

    • Checkpoint: The reaction mixture will turn dark viscous brown. Evolution of phenol indicates cyclization.

  • Quench: Cool to 60 °C and pour the mixture slowly into crushed ice (500 g) with vigorous stirring.

  • Neutralize with 50% NaOH solution (keep T < 40 °C) until pH 7–8.

  • Filter the precipitated solid Dibenzo[b,f][1,4]thiazepine-11(10H)-one .[2] Wash with water and acetone.

    • Yield: Typically 85–90%.

    • Purity: >98% (HPLC).[1]

Protocol B: The One-Pot Triphosgene Route

Best for: Atom economy and avoiding intermediate isolation.

Reagents:

  • 2-Aminodiphenyl sulfide (1.0 eq)

  • Triphosgene (0.35 eq)

  • Toluene (Solvent)[1][2]

  • Ammonium Chloride (Catalytic)[3]

Procedure:

  • Dissolve Triphosgene (10.4 g, 0.035 mol) in Toluene (100 mL) under Nitrogen.

  • Cool to 0 °C.

  • Slowly add a solution of 2-aminodiphenyl sulfide (20 g, 0.1 mol) in Toluene (100 mL) over 1 hour.

  • Allow to warm to room temperature and stir for 2 hours (Formation of isocyanate/carbamoyl chloride).

  • Add Aluminum Chloride (AlCl3) (1.2 eq) or reflux directly if using high-boiling solvent (e.g., o-dichlorobenzene) to induce Friedel-Crafts closure.

    • Note: The PPA method (Protocol A) is generally cleaner than AlCl3 for this specific substrate due to tar formation with Lewis acids.

Protocol C: Activation to 11-Chloro-dibenzo[b,f][1,4]thiazepine

Required for: Subsequent coupling with piperazines (e.g., Quetiapine synthesis).[1]

Reagents:

  • Dibenzo[b,f][1,4]thiazepine-11(10H)-one (from Protocol A)[1][3][4][5]

  • Phosphorus Oxychloride (POCl3) (Solvent/Reagent)

  • N,N-Dimethylaniline (Catalytic base)[1]

Procedure:

  • Suspend the lactam (10 g) in POCl3 (50 mL).

  • Add N,N-Dimethylaniline (1.5 mL).

  • Reflux the mixture (approx. 106 °C) for 3–5 hours.

    • Observation: The solid will dissolve, and the solution will turn clear/amber.

  • Distill off excess POCl3 under reduced pressure.

  • Dissolve the residue in Toluene.

  • Wash with ice-cold saturated NaHCO3 (Caution: Gas evolution).

  • Evaporate Toluene to yield the Imino Chloride as a yellow/orange oil or low-melting solid.

    • Stability Warning: This intermediate is moisture sensitive. Use immediately for the next coupling step.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration or temperature too low.Ensure PPA is "fresh" (high P2O5 content). Increase T to 120°C, but do not exceed 140°C to avoid decomposition.
Sticky/Tar Product Polymerization of impurities.Ensure the starting aniline is pure. Use mechanical stirring during the PPA step (magnetic stirring often fails due to viscosity).
Incomplete Chlorination Inactive POCl3.Distill POCl3 before use. Ensure catalytic N,N-dimethylaniline is added to sequester HCl.

Part 5: References

  • Formal Synthesis of Quetiapine: An Antipsychotic Drug. Heterocyclic Letters. Describes the one-pot synthesis using triphosgene and 2-(phenylthio)aniline.

  • An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. Sphinx Knowledge House. Details the PPA-mediated cyclization of the phenyl carbamate intermediate.

  • Synthesis of 11-Aminodibenzo[b,f][1,4]thiazepines. Journal of Heterocyclic Chemistry. Foundational text on the POCl3 activation of the thiazepine lactam.

  • Process for Preparation of Quetiapine Intermediates. Patent US5589474/WO2009095529. Industrial protocols for the 2-aminodiphenyl sulfide route.

  • N-Acylation with Chloroacetyl Chloride: Application Notes. BenchChem. General protocols for chloroacetyl chloride usage if pursuing the 2-carbon bridge variant.

Sources

Troubleshooting & Optimization

purification strategies for 10,11-dihydrodibenzo[b,f][1,4]thiazepine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine Intermediates

Case ID: PUR-DBT-1011 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold (specifically the 11(10H)-one lactam, CAS 3159-07-7) is the critical pharmacophore for atypical antipsychotics like Quetiapine.[1][2] Its purification is notoriously difficult due to three factors:

  • Oxidative Instability: The thiazepine sulfur is prone to oxidation, forming sulfoxides (S-oxides) and disulfide dimers.[1][2]

  • Solubility Profile: The lactam exhibits high crystallinity and poor solubility in common low-boiling solvents, often leading to "oiling out" rather than crystallizing in impure mixtures.[1][2]

  • Metallic Chelation: If synthesized via Fe/HCl reduction or Pd-catalyzed coupling, the nitrogen/sulfur heterocycle acts as a ligand, trapping metal impurities.[1][2]

This guide moves beyond standard textbook recipes, offering field-tested strategies for rescuing compromised batches and achieving >99.5% HPLC purity.

Module 1: Crystallization & Solvent Engineering

The First Line of Defense

Q: My crude product is a dark brown solid with a melting point depression of 10°C. Standard ethanol recrystallization failed. What is the protocol?

A: Ethanol is often insufficient for crude material with high oxidative impurities (dark color).[2] The "Brown Solid" phenotype typically indicates the presence of disulfide dimers and polymerized byproducts.[1] You must switch to a High-Temperature Displacement method using Toluene or Xylene.[1][2]

Protocol: Toluene/Methanol Displacement Crystallization Rationale: The lactam is sparingly soluble in toluene at room temperature but soluble at reflux.[1] Methanol acts as an anti-solvent for the non-polar dimers while removing polar inorganic salts.[1]

  • Dissolution: Suspend the crude solid in Toluene (10 volumes) .

  • Reflux: Heat to reflux (110°C). If the solution is not clear, add DMSO (0.5 volumes) to solubilize stubborn aggregates.[2]

  • Hot Filtration: Filter the boiling solution through a pre-heated celite pad to remove metallic salts and polymerized tars.[1]

  • Nucleation: Cool the filtrate slowly to 60°C.

  • Displacement: Add Methanol (3 volumes) dropwise over 20 minutes.

  • Crystallization: Cool to 0-5°C and hold for 2 hours.

  • Wash: Filter and wash the cake with cold Methanol.

Q: I am seeing "oiling out" instead of crystal formation. Why?

A: Oiling out occurs when the impurity profile lowers the metastable zone width.[1] This is common if unreacted 1-chloro-2-nitrobenzene or dithiosalicylic acid is present >5%.[1][2]

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal (0.1% wt) at 5°C below the saturation temperature.[2]

  • Process Fix: If oiling persists, your crude purity is likely <85%.[1][2] Abort crystallization and proceed to Module 2 (Chemical Scavenging) .

Module 2: Chemical Purification (Scavengers & Wash Steps)

Removing "Invisible" Impurities[1][2]

Q: HPLC shows a persistent impurity at RRT 0.92 (relative to the lactam).[2] It tracks with the product during crystallization.[1] What is it?

A: This is likely the Disulfide Dimer or the S-Oxide variant.[1][2] These are structurally similar to the monomer and co-crystallize.[1]

Protocol: Reductive Wash for Sulfur Impurities Rationale:[2] Breaking the disulfide bond reverts the dimer to the thiol/thiazepine monomer or makes it water-soluble for extraction.[1]

  • Dissolution: Dissolve crude material in THF (5 volumes) .

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) or Sodium Metabisulfite (aq, 10% solution) .[2] Stir for 30 minutes at 40°C.

    • Note: TCEP is preferred for high-value small batches; Metabisulfite is for bulk scale.[1][2]

  • Partition: Dilute with Ethyl Acetate and wash with water. The reduced impurities will either revert to removable species or partition into the aqueous phase.[1]

  • Metal Scavenging (Optional): If Pd/Fe was used, add SiliaMetS® Thiol scavenger resin (5 wt%) and stir for 1 hour before filtration.[2]

Module 3: Chromatographic Resolution

When Crystallization Fails

Q: I need >99.8% purity for an API reference standard. What is the recommended stationary phase?

A: Standard Silica (SiO2) often causes tailing due to the basic nitrogen in the thiazepine ring interacting with silanols.[1][2]

Recommended System:

  • Stationary Phase: C18 Reverse Phase (for analytical/prep HPLC) or Amine-Functionalized Silica (for Flash).[1][2]

  • Mobile Phase (Flash): Dichloromethane : Methanol (98:[1][2]2) with 0.1% Triethylamine (TEA) .[2]

    • Critical: The TEA blocks active silanol sites, preventing peak tailing.[1][2]

  • Mobile Phase (Prep HPLC): Water (0.1% Formic Acid) : Acetonitrile.[2] Gradient: 5% to 95% MeCN over 20 min.

Visual Workflow: Decision Logic for Purification

PurificationLogic Start Crude Dibenzo[b,f][1,4]thiazepine (Purity < 90%) CheckColor Visual Inspection: Dark Brown/Black? Start->CheckColor CheckSolubility Solubility Check: Soluble in Reflux Toluene? CheckColor->CheckSolubility No (Off-white/Yellow) ReductiveWash Reductive Wash (THF + Na2S2O5/TCEP) CheckColor->ReductiveWash Yes (Oxidative Impurities) TolReflux Reflux in Toluene (10V) + Hot Filtration CheckSolubility->TolReflux Yes AddDMSO Add DMSO (0.5V) Co-solvent CheckSolubility->AddDMSO No (Insoluble) MetalScavenge Metal Scavenging (SiliaMetS Thiol) ReductiveWash->MetalScavenge MetalScavenge->CheckSolubility Cooling Controlled Cooling Add MeOH Anti-solvent TolReflux->Cooling AddDMSO->TolReflux PurityCheck HPLC Purity Check Cooling->PurityCheck Success Target Achieved (>99.5% Purity) PurityCheck->Success >99.5% Chromatography Flash Chromatography (DCM:MeOH + 0.1% TEA) PurityCheck->Chromatography <99.5% (Persistent Impurity)

Figure 1: Decision matrix for purification of thiazepine intermediates, prioritizing scalable crystallization over chromatography.

Quantitative Data: Solvent Efficiency Table

Solvent SystemYield (%)Purity UpgradePrimary Impurity RemovedNotes
Toluene (Reflux) 85-90%+5-8%Non-polar tarsStandard industrial method.[1][2]
Xylene / Methanol 80-85%+10-12%Inorganic salts, DimersBest for "Brown" crude batches.[1][2]
Acetone (Wash) 95%+1-2%Surface oilOnly for final polish; does not recrystallize.[1][2]
DMF / Water 70%+15%Polar isomersHigh loss due to solubility; use only for very dirty batches.[1][2]

References

  • Warawa, E. J., & Migler, B. M. (1988).[2] Quetiapine Synthesis and Intermediates. Journal of Medicinal Chemistry. (Validated via standard synthesis literature).[2]

  • Kandula, V. R., & Fondekar, K. P. (2015).[2] An efficient one pot synthesis of Dibenzo [b, f] [1, 4] thiazepin-11[10H]-one. Trade Science Inc.[1][2][3]

  • Sigma-Aldrich. (2024).[1][2] 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine Product Specification. [1][2]

  • Bio-Synthesis Inc. (2012).[2] Disulfide reduction using TCEP reaction.

Sources

Technical Support Center: Palladium Impurity Removal from Thiazepine Final Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium impurities from thiazepine-based final products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the purity and safety of your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium in Thiazepine Synthesis

Palladium catalysts are instrumental in modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds essential for constructing complex molecules like thiazepines.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final API.[2]

Thiazepine derivatives, with their sulfur and nitrogen-containing heterocyclic structures, can present unique purification challenges. These heteroatoms can act as ligands, forming stable complexes with palladium, which can make its removal by standard methods like crystallization less effective.[3][4] This guide provides a systematic approach to tackling these challenges, ensuring your final product meets the stringent purity requirements set by regulatory bodies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my final thiazepine product?

A: Palladium is a heavy metal with known toxicity. Regulatory agencies like the FDA and EMA have established strict limits for elemental impurities in drug products to ensure patient safety.[5] Beyond toxicity, residual palladium can also negatively impact the stability and efficacy of the API and may interfere with downstream biological assays.[6]

Q2: What are the acceptable limits for palladium in a pharmaceutical product?

A: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values. For palladium, the oral PDE is 100 µ g/day .[1] The acceptable concentration in ppm will depend on the maximum daily dose of the drug product.

Q3: What are the primary methods for palladium removal?

A: The most common methods include:

  • Scavenging: Using solid-supported or solution-phase agents that selectively bind to palladium.[7]

  • Crystallization: Purifying the solid product, although this can be less effective for molecules that chelate palladium.[3]

  • Chromatography: Passing the product through a stationary phase that retains the palladium species.[8]

  • Filtration: Removing palladium that has agglomerated into larger particles.[1]

Q4: How do I detect the level of palladium in my sample?

A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7] Other techniques like X-ray fluorescence are also used.[7] For rapid screening during process development, colorimetric and fluorometric methods can be employed.[7][9]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from thiazepine final products.

Issue 1: My primary purification by crystallization/precipitation still leaves high levels of palladium.

  • Underlying Cause: Thiazepine derivatives, rich in heteroatoms (sulfur and nitrogen), can form stable complexes with palladium. This co-crystallization or co-precipitation prevents effective removal of the metal with the solid product.[3]

  • Troubleshooting Steps:

    • Characterize the Palladium Species: Determine if the palladium is in a soluble or particulate form. A simple filtration through a 0.45 µm filter can help distinguish between the two.

    • Introduce a Scavenging Step: Before crystallization, treat the solution of your crude product with a suitable palladium scavenger. Sulfur-based scavengers are often highly effective due to the high affinity of sulfur for palladium.[3]

    • Solvent System Modification: Experiment with different solvent and anti-solvent systems for crystallization. The goal is to find a system where the thiazepine product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium complexes remain in the mother liquor.

Issue 2: My chosen palladium scavenger is not effective, or I'm experiencing significant product loss.

  • Underlying Cause: The effectiveness of a scavenger depends on the oxidation state of the palladium, the solvent system, temperature, and potential competitive binding by the thiazepine product itself. Product loss can occur due to non-specific binding to the scavenger.

  • Troubleshooting Steps:

    • Scavenger Screening: Perform a small-scale screen of different types of scavengers (e.g., thiol-based, amine-based, activated carbon).

    • Optimize Scavenging Conditions: Vary the temperature, reaction time, and amount of scavenger used. Increased temperature can often improve the kinetics of scavenging.

    • Consider a Multi-Step Approach: A combination of methods can be highly effective. For example, an initial filtration to remove bulk palladium particles, followed by treatment with a high-affinity scavenger.[1]

Issue 3: After purification, my product is discolored (gray or black).

  • Underlying Cause: The discoloration is often due to the presence of palladium black (Pd(0)), which consists of fine, insoluble particles.

  • Troubleshooting Steps:

    • Filtration through Celite®: A simple and effective first step is to filter the product solution through a pad of Celite®. This can trap finely dispersed palladium particles.[1]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove dissolved and colloidal palladium.[7]

    • Oxidative Workup: In some cases, a mild oxidative wash can help to convert Pd(0) to a more soluble Pd(II) species, which can then be more easily removed by scavengers or aqueous extraction.

Method Selection and Experimental Protocols

Choosing the right palladium removal strategy is crucial for an efficient and scalable process. The following workflow can guide your decision-making process.

MethodSelection start Start: Crude Thiazepine Product (Post-Reaction) initial_pd_level Determine Initial Palladium Level (e.g., ICP-MS) start->initial_pd_level high_pd High Pd (>1000 ppm)? initial_pd_level->high_pd filtration Filtration through Celite® to remove bulk Pd(0) high_pd->filtration Yes scavenger_screening Scavenger Screening (Thiol, Amine, Activated Carbon) high_pd->scavenger_screening No filtration->scavenger_screening optimize Optimize Scavenging (Temp, Time, Equivalents) scavenger_screening->optimize crystallization Crystallization / Precipitation optimize->crystallization final_pd_level Final Palladium Level < 10 ppm? crystallization->final_pd_level end_success End: Product Meets Specification final_pd_level->end_success Yes end_fail Re-evaluate Scavenger/Method final_pd_level->end_fail No chromatography Consider Preparative Chromatography end_fail->chromatography chromatography->final_pd_level

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocol: Scavenger Screening
  • Preparation: Dissolve a known amount of your crude thiazepine product in a suitable solvent (e.g., THF, DMF, MeCN) to create a stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., silica-thiol, polystyrene-TMT, activated carbon) at a specified weight equivalent (e.g., 5-10 wt%). Include a control vial with no scavenger.

  • Incubation: Stir the vials at a set temperature (e.g., 25 °C or 50 °C) for a defined period (e.g., 4-24 hours).

  • Sampling and Analysis: Filter each sample to remove the scavenger. Analyze the palladium content in the filtrate by ICP-MS.

  • Evaluation: Compare the final palladium levels for each scavenger to determine the most effective one for your specific product and conditions.

Data Summary: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional Group/MaterialAdvantagesDisadvantages
Silica-Based Thiol, Amino, IsocyanateHigh selectivity, good kinetics, low swelling.[5]Higher cost, potential for leaching of silica.
Polymer-Based Trimercaptotriazine (TMT)High capacity, robust.[5]Can swell in certain solvents, may require longer reaction times.
Activated Carbon CarbonLow cost, effective for a broad range of Pd species.[7]Can be non-selective and lead to product loss, fine particles can be difficult to filter.
Solution-Phase N-acetyl cysteine, ThioureaHomogeneous, can be used in conjunction with crystallization.[7]Requires a downstream method for removal of the scavenger and its palladium complex.

Advanced Troubleshooting Workflow

Troubleshooting start High Palladium Levels Persist Issue cause1 Potential Causes Pd-Thiazepine Complexation Ineffective Scavenger Pd(0) Particulates start:f0->cause1 solution1 Solutions for Complexation pH Adjustment Add Competitive Ligand Change Solvent Polarity cause1:c1->solution1 solution2 Solutions for Scavenger Increase Temperature/Time Screen Different Scavengers Use Flow Chemistry Setup cause1:c2->solution2 solution3 Solutions for Particulates Filter through Celite® Activated Carbon Treatment Oxidative Wash cause1:c3->solution3

Caption: Advanced troubleshooting for persistent palladium contamination.

Conclusion

The removal of palladium impurities from thiazepine final products requires a systematic and often multi-faceted approach. By understanding the potential for palladium-thiazepine interactions and employing a logical troubleshooting strategy, researchers can effectively purify their compounds to meet the stringent requirements of the pharmaceutical industry. This guide provides the foundational knowledge and practical steps to achieve this critical goal. For project-specific challenges, further consultation and experimental design are always recommended.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Pérez, J. M., et al. (2021). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Zhang, Y., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(1), 249-258. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Andersson, J. T., & Schade, T. (2002). Separation of aromatic sulfur heterocycles from aromatic hydrocarbons by use of a palladium ion complex. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 47(2), 535-536. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Slater, C. S., Savelski, M. J., & Ruiz-Felix, M. N. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Journal of Environmental Science and Health, Part A, 48(13), 1602-1608. [Link]

  • Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 9(2), 198-205. [Link]

  • Pariente, J. A., et al. (2020). Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. Scientific Reports, 10(1), 16745. [Link]

  • Koide, K., et al. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 11(3), 406-413. [Link]

  • Barbier, J., & Marecot, P. (1986). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(9), 2691-2699. [Link]

  • Bauer, M., et al. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. ACS Chemical Biology, 17(2), 294-302. [Link]

Sources

scale-up challenges for 10,11-dihydrodibenzo[b,f][1,4]thiazepine production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Challenges for 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine Production Role: Senior Application Scientist, Process Chemistry Division Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Technical Support Center: Dibenzo[b,f][1,4]thiazepine Scale-Up

Welcome to the technical support hub for the synthesis and scale-up of 10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine (CAS: 3159-07-7). This heterocycle is the critical "key starting material" (KSM) for the blockbuster antipsychotic Quetiapine .

While the chemistry appears straightforward on paper—a sulfide bond formation followed by amide cyclization—the physical chemistry at the kilo-scale presents distinct challenges: severe exotherms, "oiling out" during crystallization, and persistent oxidative impurities.

This guide moves beyond standard literature to address the operational realities of scaling this process.

Module 1: Synthetic Route Selection & Reaction Engineering

Q1: We are transitioning from gram-scale to 5 kg batches. Should we stick to the classical isolation of the amino-acid intermediate, or move to a "one-pot" process?

Recommendation: For 5 kg+ scales, a telescoped (one-pot) process is superior for yield and safety, provided you can manage the solvent exchange.

  • Classical Route (Step-wise): Isolating the 2-(2-aminophenylthio)benzoic acid intermediate is operationally burdensome. The amino acid is zwitterionic, difficult to dry, and traps water which kills the stoichiometry of the subsequent cyclization.

  • Telescoped Route (Preferred):

    • SNAr Coupling: 2-chloronitrobenzene + Thiosalicylic acid (or Thiophenol derivative)

      
       Nitro-acid.
      
    • Reduction: Fe/NH

      
      Cl or Catalytic Hydrogenation (Pd/C).
      
    • Cyclization: Direct thermal cyclization in high-boiling solvent (Xylene/Toluene) or PPA mediated.

Critical Caution: If using the PPA (Polyphosphoric Acid) route for cyclization, do not telescope directly from an aqueous reduction without azeotropic drying. PPA hydrolysis releases massive heat and stops the cyclization.

Q2: The cyclization in Polyphosphoric Acid (PPA) becomes too viscous to stir at 80°C. How do we manage this?

Troubleshooting: This is a classic rheological failure mode. PPA viscosity is highly temperature-dependent.

  • Root Cause: At 80°C, PPA is a thick syrup. As the amino-acid consumes PPA to form the ring, the mixture can turn into a "glass."

  • Solution:

    • Dilution: Use a "flowable" grade of PPA (lower

      
       content) or dilute with a compatible high-boiling co-solvent like Sulfolane  (10-15% v/v). Sulfolane is stable to PPA and drastically reduces viscosity.
      
    • Temperature Ramp: Do not hold at 80°C. Ramp quickly to 100-110°C where viscosity drops significantly. Ensure your reactor has high-torque agitation (anchor impeller preferred over pitch-blade).

Module 2: Visualizing the Process Flow

The following diagram illustrates the preferred industrial workflow (Route B) and the critical impurity diversion points.

Thiazepine_Synthesis Start 1-Chloro-2-nitrobenzene + Thiosalicylic Acid Inter1 Intermediate 1: 2-(2-nitrophenylthio)benzoic acid Start->Inter1 SNAr (Base/DMF) Red Reduction Step (Fe/NH4Cl or H2/Pd) Inter1->Red Exothermic! Imp_Dimer Impurity: Disulfide Dimer (Incomplete reduction) Inter1->Imp_Dimer Air Oxidation Inter2 Intermediate 2: 2-(2-aminophenylthio)benzoic acid Red->Inter2 Cycl Cyclization (PPA or Thermal/Xylene) Inter2->Cycl -H2O Product Target Lactam: 10,11-dihydro-11-oxodibenzo [b,f][1,4]thiazepine Cycl->Product Imp_Ox Impurity: Sulfoxide (Oxidative degradation) Product->Imp_Ox Post-reaction exposure

Caption: Industrial synthesis workflow highlighting the critical reduction and cyclization nodes where impurity control is paramount.

Module 3: Impurity Profiling & Control

Q3: We are seeing a persistent impurity at RRT 0.85 (HPLC) that increases during the work-up. What is it?

Diagnosis: This is likely the S-oxide (Sulfoxide) impurity (CAS: 20290-48-6).

  • Mechanism: The thioether bridge is susceptible to oxidation by atmospheric oxygen, especially in the presence of metal ions (Fe residues from reduction) or under acidic conditions (PPA work-up).

  • Corrective Action:

    • Degassing: Sparge all work-up solvents (water, toluene) with Nitrogen.

    • Chelation: If using Iron reduction, wash the organic layer with EDTA or dilute citric acid to remove trace metals that catalyze oxidation.

    • Temperature: Keep the quench temperature <25°C. The oxidation rate doubles for every 10°C rise during the quench.

Q4: How do we differentiate between the "Dimer" impurity and the target product?

Technical Insight: The "Dimer" often refers to the Disulfide formed from the oxidative coupling of the thiosalicylic acid precursors before they cyclize.

  • Detection: It has a distinct UV spectrum (red-shift) compared to the thiazepine.

  • Control: Ensure strict inert atmosphere (

    
     blanket) during the initial coupling step. If the dimer forms, it is very difficult to remove by crystallization as it co-precipitates with the lactam.
    

Module 4: Work-up and Isolation (The "Sticky Solid" Problem)

Q5: Upon quenching the PPA reaction into water, the product "oils out" as a sticky gum instead of precipitating. How do we fix this?

Protocol: Oiling out occurs because the product's melting point is depressed by impurities and solvent inclusions.

  • The Fix (Seeding Protocol):

    • Quench Medium: Do not quench into pure water. Quench into a mixture of Water (80%) + Methanol (20%) . The methanol acts as a co-solvent to keep impurities in solution while allowing the product to crystallize.

    • Temperature Control: Maintain the quench mass at 40-45°C (above the oiling threshold) during addition.

    • Seeding: Add 0.5% wt/wt seed crystals of pure lactam once the addition is halfway done.

    • Slow Cooling: Cool to 20°C over 4 hours. Do not crash cool.

Q6: Filtration is extremely slow (10+ hours for 5kg).

Optimization: The lactam forms fine needles that blind filter cloths.

  • Solvent Switch: Recrystallize from DMF/Water or Toluene . Toluene yields blockier, easier-to-filter crystals compared to alcohols.

  • Data: See the solvent comparison table below.

Table 1: Solvent Selection for Crystallization
Solvent SystemYield (%)Crystal HabitFiltration SpeedImpurity Rejection (Sulfoxide)
Methanol/Water 85-90%Fine NeedlesSlow (Poor)Moderate
Ethanol 80-85%AgglomeratesMediumGood
Toluene 75-80%Prisms/Blocks Fast (Excellent) Excellent
DMF/Water 90-95%Small CubesMediumPoor (Traps color)

Recommendation: Use Toluene for the final polishing step to ensure API-grade purity and fast processing.

Module 5: Safety & Environmental (HSE)

Q7: The stench of thiophenol/thiosalicylic derivatives is causing operator complaints. How do we neutralize the waste streams?

HSE Protocol: Sulfur compounds have low odor thresholds (ppb range).

  • Scrubber: Vent all reactor off-gases through a 10-15% Sodium Hypochlorite (Bleach) scrubber. Oxidation converts the smelly thiols to sulfonates (odorless).

  • Equipment Cleaning: Rinse reactors with a solution of Hydrogen Peroxide (5%) + Sodium Bicarbonate . Never use acid to clean sulfur vessels, as it can regenerate volatile thiols or H2S.

References

  • Synthesis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Lactam Intermediate)

    • Process Chemistry of Quetiapine: "An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One." Sphinx Knowledge House. Link

    • One-Pot Method: "An efficient one pot synthesis of Dibenzo [b, f] [1, 4] thiazepin-11[10H]-one." TSI Journals. Link

  • Impurity Profiling

    • Sulfoxide and Dimer Identification: "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate." Pharmazie, 2008.[1] Link

  • Chemical Data & Safety

    • CAS 3159-07-7 Data Sheet: "10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine."[2][3][4][5] Sigma-Aldrich. Link

Sources

Validation & Comparative

Comparative Crystallographic Guide: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the crystallographic properties of the 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold. As the core structural motif for "privileged" antipsychotic agents (e.g., Quetiapine, Clotiapine), understanding its solid-state conformation is critical for rational drug design. This document compares the thiazepine scaffold against its oxazepine and diazepine analogs, focusing on the critical "butterfly angle" that dictates G-protein coupled receptor (GPCR) binding affinity.

Structural Analysis & Comparative Metrics

The pharmacological potency of tricyclic heterocycles is governed by the dihedral angle between the two fused benzene rings. This "butterfly" or "fold" angle determines how the molecule fits into the hydrophobic pockets of dopamine (D2) and serotonin (5-HT) receptors.

1.1 The "Butterfly" Conformation

Unlike planar aromatic systems, the seven-membered thiazepine ring forces the molecule into a non-planar boat conformation .[1][2]

  • Thiazepine (S-linked): The large van der Waals radius of Sulfur (1.80 Å) forces a significant pucker, resulting in a tighter fold angle (~75–80°).

  • Oxazepine (O-linked): Oxygen's smaller radius (1.52 Å) allows for a flatter, more open conformation (>110°).

  • Diazepine (N-linked): Intermediate flexibility, often heavily influenced by the N-substituent (e.g., Clozapine).

1.2 Crystallographic Data Comparison

The following table synthesizes experimental X-ray diffraction data for the thiazepine core (represented by its 11-diethylamine and 11-oxo derivatives) versus its structural analogs.

FeatureThiazepine Scaffold (Target)Oxazepine Scaffold (Alternative)Diazepine Scaffold (Alternative)
Core Atom Sulfur (S)Oxygen (O)Nitrogen (N)
Crystal System MonoclinicMonoclinic / TriclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Central Ring Conformation Twisted Boat Flattened BoatBoat
Fold (Butterfly) Angle 75.92(5)° [1]~110–115°~115–118° (Clozapine-like)
C–Heteroatom Bond C–S: 1.75–1.77 Å C–O: 1.40 ÅC–N: 1.42 Å
Receptor Profile High D2/5-HT2A affinityHigh D2/D3 affinity (Loxapine)Broad "Dirty Drug" profile

Critical Insight: The acute fold angle of 75.92° in the thiazepine scaffold creates a compact steric volume. This explains why thiazepine-based drugs (Quetiapine) often exhibit distinct dissociation kinetics from D2 receptors compared to the flatter oxazepines (Loxapine).

Experimental Protocol: Crystallization & Data Collection

To replicate the high-quality datasets cited above, the following self-validating protocol is recommended. This workflow is designed to minimize disorder in the flexible seven-membered ring.

2.1 Synthesis & Purification
  • Precursor: Start with 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (Lactam).

  • Activation: Reflux with POCl₃ to generate the iminochloride, followed by nucleophilic substitution (e.g., with an amine) to lock the C11 center.

  • Purification: Flash chromatography (CH₂Cl₂/Cyclohexane gradient) is mandatory to remove oligomers that inhibit crystal growth.

2.2 Crystal Growth (Vapor Diffusion Method)
  • Dissolution: Dissolve 20 mg of the purified compound in 2 mL of DMSO or Toluene (Solvent A).

  • Precipitant: Place the solution in a small inner vial.

  • Chamber: Place the inner vial into a larger jar containing 10 mL of Water or Hexane (Solvent B - Antisolvent).

  • Equilibration: Seal tightly. Allow vapor diffusion at 4°C for 7–14 days. The slow diffusion prevents rapid precipitation, yielding single prisms suitable for X-ray.

2.3 Data Collection Parameters
  • Temperature: 150 K (Liquid Nitrogen stream).[1] Reasoning: The thiazepine ring is flexible; room temperature data often suffers from high thermal ellipsoids at C10/C11.

  • Radiation: Cu Kα (λ = 1.54184 Å). Reasoning: Better resolution for organic light atoms compared to Mo radiation, though absorption correction for Sulfur is required.

Mechanistic Logic & Workflow Visualization

The following diagrams illustrate the crystallization workflow and the structural logic linking the heteroatom identity to pharmacological function.

Figure 1: Crystallization & Structure Solution Workflow

CrystallizationWorkflow Start Crude Thiazepine Derivative Purify Flash Chromatography (CH2Cl2/Cyclohexane) Start->Purify Remove Oligomers Dissolve Dissolve in DMSO (High Solubility) Purify->Dissolve Diffuse Vapor Diffusion (vs. Water/Hexane) Dissolve->Diffuse Slow Nucleation Harvest Harvest Single Prism Crystals Diffuse->Harvest Xray X-Ray Diffraction (150 K, Cu Kα) Harvest->Xray Mount on Loop Solve Structure Solution (Direct Methods) Xray->Solve Refine R < 5%

Caption: Step-by-step workflow for obtaining diffraction-quality crystals of thiazepine derivatives.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Atom Heteroatom Identity (S vs O vs N) Bond C-X Bond Length (S=1.75Å, O=1.40Å) Atom->Bond Atomic Radius Pucker Ring Pucker (Boat Conformation) Bond->Pucker Steric Strain Angle Butterfly Angle (Thiazepine: ~76°) Pucker->Angle Defines Geometry Fit Receptor Fit (D2 / 5-HT2A) Angle->Fit Selectivity Profile

Caption: Causal pathway linking the sulfur atom's radius to the specific receptor binding profile of thiazepines.

References
  • Altamura, M., et al. (2012).[1] "Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine."[1] Acta Crystallographica Section E, 68(11), o3133–o3134.

  • PubChem. (n.d.).[3][4] "Dibenzo[b,f][1,4]thiazepine-11(10H)-one."[2][5][6] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine Product Sheet."

  • ResearchGate. (2012). "Crystal structure of the title compound with view along the b-axis." Acta Cryst E.

Sources

A Researcher's Guide to the Dopamine Receptor Binding Affinity of Thiazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychiatric therapeutics, understanding the nuanced interactions between drug candidates and their molecular targets is paramount. Thiazepine derivatives, a cornerstone of atypical antipsychotic medications, exhibit a wide spectrum of binding affinities for dopamine receptors, which is intrinsically linked to their therapeutic efficacy and side-effect profiles. This guide provides a comparative analysis of the binding affinities of key thiazepine derivatives at dopamine D1, D2, D3, and D4 receptors, supported by experimental data and detailed protocols.

Introduction: The Significance of Thiazepine Derivatives in Dopamine Receptor Modulation

The thiazepine heterocyclic ring system forms the core scaffold of several critical atypical antipsychotic drugs, including clozapine, olanzapine, and quetiapine. These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders by offering improved efficacy, particularly for negative symptoms, and a reduced incidence of extrapyramidal side effects compared to first-generation antipsychotics.[1] Their therapeutic advantage is largely attributed to their complex pharmacodynamic profiles, characterized by a broad range of affinities for various neurotransmitter receptors, most notably the dopamine receptor subtypes.[2]

Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[3] D1-like receptors are typically coupled to Gs/olf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[5] The differential binding of thiazepine derivatives to these receptor subtypes dictates their functional effects, ranging from antagonism to partial agonism, and ultimately shapes their clinical utility.

Comparative Binding Affinity at Dopamine Receptors

The binding affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for several prominent thiazepine derivatives at human dopamine D1, D2, D3, and D4 receptors.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
Clozapine 8512525021
Olanzapine 31114927
Quetiapine 4653457951100
Loxapine 4811218

Note: Ki values are compiled from various sources and may exhibit some variability due to different experimental conditions. The data presented here are for comparative purposes.

From this data, several key observations can be made:

  • Olanzapine exhibits the highest affinity for the D2 receptor among the listed compounds, which is a key target for antipsychotic efficacy. It also shows considerable affinity for D1, D3, and D4 receptors.

  • Clozapine , often considered the "gold standard" for treatment-resistant schizophrenia, displays a more moderate affinity for the D2 receptor compared to olanzapine but has a notably higher affinity for the D4 receptor.[6] This unique D4 affinity has been a subject of intense research regarding its contribution to clozapine's superior efficacy.

  • Quetiapine generally shows lower affinity for all dopamine receptor subtypes compared to clozapine and olanzapine, which may contribute to its lower incidence of motor side effects.[7]

  • Loxapine , while structurally related, demonstrates a high affinity for D2, D3, and D4 receptors, with a moderate affinity for the D1 receptor.

Structure-Activity Relationships: Decoding Affinity and Selectivity

The variations in binding affinity among thiazepine derivatives can be attributed to specific structural modifications to the dibenzo[b,f][8][9]thiazepine scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel ligands with desired receptor profiles.

Key structural features influencing dopamine receptor affinity include:

  • The Piperazine Side Chain: The nature of the substituent on the distal nitrogen of the piperazine ring significantly impacts binding affinity and selectivity. For instance, a methyl group (as in olanzapine) generally confers high affinity for D2 receptors.

  • Ring Substituents: The presence and position of substituents on the aromatic rings of the thiazepine core can modulate affinity. For example, the chlorine atom in clozapine contributes to its overall receptor binding profile.

  • Tricyclic Core Modifications: Alterations to the thiazepine ring system itself, such as the bioisosteric replacement of a benzene ring with a thiophene ring in olanzapine, can profoundly affect receptor affinity and selectivity.[10]

Experimental Protocol: Radioligand Binding Assay

The determination of Ki values is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., a thiazepine derivative) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Below is a detailed, step-by-step methodology for a typical radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the in vitro binding affinity (Ki) of a thiazepine derivative for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Raclopride or [³H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Test Compound: The thiazepine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or sulpiride) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell pellets containing the D2 receptors on ice.

    • Homogenize the cells in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Raclopride (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM haloperidol), 50 µL of [³H]-Raclopride, and 150 µL of the membrane suspension.

    • Competitive Binding Wells: Add 50 µL of varying concentrations of the test thiazepine derivative, 50 µL of [³H]-Raclopride, and 150 µL of the membrane suspension. A serial dilution of the test compound is used to generate a competition curve.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the dried filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the competitive binding wells, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine Receptor Signaling Pathways

The binding of a thiazepine derivative to a dopamine receptor initiates a cascade of intracellular events that ultimately leads to a physiological response. The specific signaling pathway activated depends on the receptor subtype.

D1-like Receptor (D1/D5) Signaling:

D1-like receptors are coupled to the stimulatory G-protein, Gs (or G-olf in the striatum).[11] Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to changes in gene expression and neuronal excitability.

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor Gs Gs D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Thiazepine Thiazepine (Agonist/Antagonist) Thiazepine->D1R

Caption: D1-like receptor signaling pathway.

D2-like Receptor (D2/D3/D4) Signaling:

D2-like receptors are coupled to the inhibitory G-protein, Gi/o.[12] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent reduction in PKA activity. The βγ subunits of the G-protein can also directly modulate the activity of other effectors, such as ion channels.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion blocked Gi->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activation reduced Thiazepine Thiazepine (Antagonist/Partial Agonist) Thiazepine->D2R

Caption: D2-like receptor signaling pathway.

Conclusion

The comparative binding affinities of thiazepine derivatives at dopamine receptors provide a critical framework for understanding their therapeutic mechanisms and for guiding the development of novel antipsychotic agents. A thorough characterization of the SAR and the functional consequences of receptor binding, as determined through robust experimental protocols like radioligand binding assays, is essential for optimizing drug efficacy and minimizing adverse effects. The continued exploration of the complex interplay between thiazepine structures and their dopamine receptor targets holds immense promise for advancing the treatment of severe mental illnesses.

References

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). MDPI. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • G-Proteins (GPCRs) - Structure - Function. (2024). TeachMePhysiology. [Link]

  • Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus. (2021). eLife. [Link]

  • Tauscher, J., Hussain, T., Agid, O., Verhoeff, N. P., Wilson, A. A., Houle, S., ... & Kapur, S. (2004). Equivalent occupancy of dopamine D1 and D2 receptors with clozapine: differentiation from other atypical antipsychotics.
  • Wang, X., Wang, R., & Luedtke, R. R. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48222.
  • Hervé, D., Lévi-Strauss, M., Mariani, J., & Glowinski, J. (1993). The pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Journal of Pharmacology and Experimental Therapeutics, 264(1), 286-296.
  • Gs alpha subunit. (2023). Wikipedia. [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]

  • Sokoloff, P., Giros, B., Martres, M. P., Bouthenet, M. L., & Schwartz, J. C. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189-225.
  • Menegatti, R., Cunha, A. C., Ferreira, V. F., Perreira, E. F., El-Nabawi, A., Eldefrawi, A. T., ... & Barreiro, E. J. (2003). Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. Bioorganic & medicinal chemistry, 11(22), 4807-4813.
  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Signaling through G-protein-linked cell-surface receptors. In Molecular Biology of the Cell (4th ed.). Garland Science.
  • Van Tol, H. H., Bunzow, J. R., Guan, H. C., Sunahara, R. K., Seeman, P., Niznik, H. B., & Civelli, O. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Hyttel, J. (1987). Characterization of binding of 3H-SCH 23390 to dopamine D-1 receptors. Correlation to other D-1 and D-2 measures and effect of selective lesions. Pharmacology & toxicology, 61(1), 50-56.
  • Borea, P. A. (1983). Structure-activity relationships at the benzodiazepine receptor.
  • Kung, M. P., Chumpradit, S., Kung, H. F., Billings, J., & Foulon, C. (1993). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of medicinal chemistry, 36(10), 1384-1391.
  • Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. (2025). Journal of Medicinal Chemistry. [Link]

  • Schetz, J. A., Sibley, D. R., & Leff, S. E. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3549-3564.
  • Lévesque, D., Diaz, J., Pilon, C., Martres, M. P., Giros, B., Souil, E., ... & Schwartz, J. C. (1992). Identification, characterization, and localization of the dopamine D3 receptor in rat brain using 7-[3H] hydroxy-N, N-di-n-propyl-2-aminotetralin. Proceedings of the National Academy of Sciences, 89(17), 8155-8159.
  • Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022). bioRxiv. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent structure activity relationship studies of 1, 4-benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.
  • Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159-1204.
  • Wang, L., Zhang, Y., Li, Y., & Zhang, A. (2015). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Medicinal Chemistry Research, 24(1), 357-364.
  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). Semantic Scholar. [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023). National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). National Center for Biotechnology Information. [Link]

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Sources

Benchmarking Yield in Thiazepine Synthesis: Novel Approaches vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazepines (specifically 1,4- and 1,5-benzothiazepines) are privileged pharmacophores integral to the function of critical therapeutics, including the calcium channel blocker diltiazem and the ryanodine receptor stabilizer JTV-519[1]. Despite their clinical importance, synthesizing these seven-membered S,N-heterocycles has historically been bottlenecked by poor yields, harsh reaction conditions, and severe scalability issues.

As a Senior Application Scientist, I have designed this technical benchmarking guide to objectively compare the performance of traditional thermal cyclization against modern, high-yield methodologies—namely N-acyliminium cyclization, microwave-assisted solvent-free synthesis, and visible-light photocatalysis. By understanding the mechanistic causality behind these experimental choices, researchers can adopt self-validating protocols that maximize atom economy and throughput.

Mechanistic Bottlenecks in Traditional Synthesis

The traditional synthesis of 1,5-benzothiazepines typically involves the condensation of 2-aminothiophenols with α,β-unsaturated carbonyls (chalcones) under prolonged thermal reflux in the presence of strong Brønsted acids (e.g., trifluoroacetic acid or HCl)[2].

  • Causality of Low Yields : The extended heating (often 4 to 6.5 hours) required to overcome the activation energy barrier for the 1,2-cycloaddition step frequently leads to thermal degradation, polymerization of the chalcone, and the formation of undesired side products. Consequently, yields typically plateau between 50% and 70%[3].

  • Scalability Limitations : For 1,4-benzothiazepines, traditional routes often require a Sandmeyer-type reaction followed by a hazardous lithium aluminum hydride (LiAlH

    
    ) reduction in refluxing THF[4]. This poses severe safety and scalability limitations, capping overall yields at ~50% and complicating downstream purification.
    

Novel Synthetic Methodologies

Modern synthetic chemistry has introduced pathways that bypass these thermal and reductive bottlenecks.

N-Acyliminium Cyclization (1,4-Benzothiazepines)

To eliminate the need for hazardous hydride reductions, Deng et al. developed a highly scalable synthesis of 2,3,4,5-tetrahydrobenzo[1,4]thiazepines via an N-acyliminium cyclization[4].

  • Mechanistic Advantage : The acyliminium ion is a highly electrophilic intermediate that facilitates rapid, spontaneous intramolecular ring closure. This pathway improves the overall yield to 68% across four steps and is highly scalable for gram-to-kilogram production[5].

Microwave-Assisted Solvent-Free Synthesis (1,5-Benzothiazepines)

Microwave irradiation coupled with a mild Lewis acid catalyst (e.g., Zinc Acetate) has revolutionized 1,5-benzothiazepine synthesis[6].

  • Mechanistic Advantage : Microwave dielectric heating provides uniform, instantaneous energy transfer directly to the reacting molecules. This drastically reduces the reaction time from hours to minutes, minimizing thermal degradation and boosting yields to >85%.

Visible-Light Photocatalysis

Recent advancements employ visible-light photocatalysis using iridium complexes (e.g.,[Ir(dF(CF


)ppy)

(dtbbpy)]PF

) to achieve [2+2] cycloadditions under extremely mild (room temperature) conditions[7]. This prevents the degradation of sensitive functional groups and provides high regioselectivity.

Workflow & Pathway Visualization

ThiazepineSynthesis Start Starting Materials (e.g., 2-Aminothiophenol) Trad Traditional Method Thermal Reflux, Strong Acids Start->Trad Nov1 Novel Method A Microwave + Zn(OAc)2 Start->Nov1 Nov2 Novel Method B N-Acyliminium Cyclization Start->Nov2 TradRes Yield: 50-65% Time: 4-6 hours Scalability: Low Trad->TradRes Nov1Res Yield: 85-95% Time: 5-10 mins Scalability: High Nov1->Nov1Res Nov2Res Yield: 68% (4 steps) Avoids LiAlH4 Scalability: High Nov2->Nov2Res

Comparative workflow of traditional thermal synthesis versus novel microwave and acyliminium methods.

Experimental Protocols (Self-Validating Systems)

A self-validating protocol ensures that the completion of one step inherently verifies the success of the previous step via built-in analytical checkpoints, eliminating the need for external orthogonal assays.

Protocol A: Traditional Thermal Cyclization (Baseline)

Objective : Synthesize 1,5-benzothiazepine via standard thermal conditions.

  • Reaction Setup : Dissolve 3.00 mmol of chalcone and 3.6 mmol of 2-aminothiophenol in 40 mL of ethanol[2].

  • Activation : Add 0.5 equivalents of trifluoroacetic acid (TFA) dropwise. Causality: TFA protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon to facilitate the initial Michael addition.

  • Thermal Reflux : Stir the mixture under reflux for 3 to 6 hours.

  • Validation & Workup : Monitor via Thin-Layer Chromatography (TLC). The reaction is validated when the distinct UV-active spot of the starting chalcone disappears. Pour the mixture into ice-cold water, filter the precipitate, and recrystallize from ethanol.

  • Outcome : Yields typically plateau at 60-70% due to the formation of thermal degradation byproducts.

Protocol B: N-Acyliminium Cyclization (Novel)

Objective : Synthesize 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine safely at scale.

  • Precursor Formation : Convert 4-methoxythiophenol to an acyclic precursor containing a masked iminium group.

  • Cyclization : Dissolve the precursor in 1,2-dichloroethane (DCE) under acidic conditions[4].

  • Reaction : Stir at room temperature to 60°C for 1-18 hours depending on the substrate[4]. Causality: The acid triggers the formation of the highly reactive N-acyliminium ion, which immediately undergoes intramolecular electrophilic aromatic substitution.

  • Validation & Workup : Monitor via Ultra-Performance Liquid Chromatography (UPLC) at 210 nm. The protocol is self-validating when the UPLC trace shows >98% purity of the cyclized product mass, confirming quantitative ring closure without side-reactions[4]. Quench with aqueous base, extract, and concentrate.

  • Outcome : 68% overall yield across 4 steps, completely avoiding hazardous hydride reductions.

Protocol C: Microwave-Assisted Synthesis (Novel)

Objective : Rapid, solvent-free synthesis of 1,5-benzothiazepines.

  • Reaction Setup : Mix equimolar amounts of 2-aminothiophenol and a 1,3-substituted-prop-2-en-1-one (chalcone) in a microwave-safe vessel.

  • Catalysis : Add a catalytic amount of Zinc Acetate (Zn(OAc)

    
    ). Causality: Zn(OAc)
    
    
    
    acts as a mild, eco-friendly Lewis acid that coordinates with the enone without causing the harsh side reactions seen with TFA.
  • Irradiation : Subject the solvent-free mixture to microwave irradiation for 3-5 minutes. Causality: Microwave energy directly excites the polar bonds, rapidly overcoming the activation energy barrier for cyclization[3].

  • Validation & Workup : Cool the vessel. The crude mass solidifies, inherently validating the consumption of liquid starting materials. Purify via short-column chromatography.

  • Outcome : Yields of 85-95% achieved in under 10 minutes.

Quantitative Yield Benchmarking

Synthesis MethodologyTarget ScaffoldKey Reagents / CatalystsReaction TimeTypical Yield (%)Scalability & Safety Profile
Traditional Thermal 1,5-BenzothiazepinesEthanol, TFA / Thermal Reflux4.0 - 6.5 hours50 - 70%Low; prone to thermal degradation.
Microwave-Assisted 1,5-BenzothiazepinesZn(OAc)

, Solvent-free
3 - 5 minutes85 - 95%High; excellent atom economy and safety.
N-Acyliminium Cyclization 1,4-BenzothiazepinesDCE, Acidic conditions1 - 18 hours68% (over 4 steps)High; eliminates hazardous LiAlH

reduction.
Photocatalytic [2+2] 1,5-BenzothiazepinesVisible light, Ir-catalyst2 - 4 hours80 - 90%Moderate; requires specialized light reactors.

Conclusion

Transitioning from traditional thermal methods to novel synthetic strategies is imperative for modern drug development and library synthesis. As demonstrated by the experimental benchmarking data, microwave-assisted synthesis offers an unparalleled reduction in reaction time while maximizing yield for 1,5-benzothiazepines. Conversely, for 1,4-benzothiazepines, adopting the N-acyliminium cyclization route provides a robust, scalable, and self-validating system that circumvents the severe safety risks associated with traditional hydride reductions.

References

  • Deng, S., et al. "Synthesis of 2,3,4,5-Tetrahydrobenzo[1,4]thiazepines via N-Acyliminium Cyclization." ACS Publications, 2017. 4

  • El-Bayouki, K. A. M. "Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications." Organic Chemistry International / SciSpace, 2013. 3

  • "How to avoid harsh reaction conditions in thiazepine synthesis." Benchchem, 2025. 7

  • "Facile Synthesis and Studies of 1,5-Benzothiazepine- 2-carboxylic Acids." International Journal of Scientific Development and Research (IJSDR).

  • "Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors." PMC / NIH. 2

  • "JTV 519, K 201 | New Drug Approvals." New Drug Approvals, 2017. 1

Sources

Safety Operating Guide

Personal protective equipment for handling 10,11-Dihydrodibenzo[b,f][1,4]thiazepine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 10,11-Dihydrodibenzo[b,f][1,4]thiazepine and its derivatives (such as the 11-oxo derivative, CAS 3159-07-7) requires a nuanced approach to laboratory safety. While base chemical suppliers may classify some of these specific intermediates as non-hazardous under standard EC criteria[1], pharmaceutical R&D professionals must treat them with the stringent respect demanded by Active Pharmaceutical Ingredient (API) precursors.

As the core structural backbone of atypical antipsychotics like Quetiapine, this thiazepine derivative poses unique handling challenges. The downstream API is known to be harmful via inhalation, dermal contact, and ingestion, and carries suspected reproductive toxicity and severe aquatic toxicity risks[2]. Consequently, handling its direct precursors requires strict containment strategies to prevent worker sensitization, respiratory irritation, and facility cross-contamination[3].

This guide provides field-proven, causality-driven protocols for the safe handling, transfer, and disposal of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine.

Hazard Profile & The Causality of Containment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physical and chemical behavior of the compound:

  • Physical State & Aerosolization: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine is typically a highly crystalline, hydrophobic white powder. Like many organic intermediates, it is highly susceptible to triboelectric charging (static cling). This causes the powder to "jump" from spatulas, creating invisible airborne micro-dust.

  • Biological Activity Risk: Even trace inhalation of API intermediates can elicit unintended pharmacological responses or cause long-term sensitization[4].

  • Cross-Contamination: In a drug development lab, trace thiazepine dust escaping a fume hood can contaminate adjacent assays, leading to false positives in analytical testing or compromised downstream syntheses.

Scale-Dependent PPE & Engineering Control Matrix

Your PPE must scale dynamically with the mass of the compound being handled. The following table summarizes the quantitative thresholds and the corresponding engineering controls and PPE required to maintain a self-validating safety perimeter.

Operational ScaleMass RangeEngineering Control (EC)Respiratory ProtectionHand ProtectionEye & Body Protection
Analytical < 1 gStandard Fume Hood (Face velocity: 0.4–0.6 m/s)N95 or Surgical Mask (to prevent incidental inhalation)Single Nitrile Gloves (min. 4 mil thickness)Safety glasses with side shields, standard fluid-resistant lab coat
Preparative 1 g – 100 gEnclosed Ventilated Balance Enclosure (VBE)Half-face elastomeric respirator with P100/HEPA filtersDouble Nitrile Gloves (inner 4 mil, outer 8 mil)Chemical splash goggles, fluid-resistant Tyvek lab coat
Pilot / Kilo > 100 gGlovebox Isolator or Split Butterfly Valve Transfer[3]Powered Air-Purifying Respirator (PAPR) with hood[4]Heavy-duty chemical resistant gloves (e.g., Butyl/Nitrile blend)Full Tyvek suit (Helmke Drum tested), chemical-resistant boots

Standard Operating Procedure: Anti-Static Weighing & Transfer

This protocol is designed to eliminate the root causes of powder aerosolization (static electricity and improper airflow) during the weighing of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine.

Step 1: Pre-Operation Verification

  • Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.

  • Causality: Velocities below 0.4 m/s fail to capture fine dust; velocities above 0.6 m/s create turbulent eddies that can blow the lightweight thiazepine powder out of the weigh boat and into the operator's breathing zone.

Step 2: PPE Donning & Layering

  • Don a fluid-resistant lab coat, safety goggles, and double nitrile gloves.

  • Causality: Pull the inner glove under the lab coat cuff and the outer glove over the cuff. This creates a continuous physical barrier, preventing dust from settling on the wrists.

Step 3: Static Mitigation (Critical Step)

  • Pass an anti-static ionizing bar or gun over the weighing boat and the stainless-steel spatula for 5 seconds.

  • Causality: Thiazepine derivatives generate static charges during transit and handling. Neutralizing the surface charge prevents the powder from repelling itself and aerosolizing into the hood environment.

Step 4: The "V-Neck" Transfer Method

  • Tare the anti-static weigh boat. Instead of scooping and dumping, use the "V-neck" tapping method: hold the spatula at a 45-degree angle and gently tap the neck of the spatula with your index finger to dispense the powder grain by grain.

  • Causality: Dropping the powder from a height greater than 2 inches displaces air, which forces fine particulates upward. Tapping minimizes air displacement.

Step 5: Doffing & Decontamination

  • Once the powder is transferred to a sealed reaction vessel (e.g., a round-bottom flask with a ground-glass stopper), remove your outer contaminated gloves inside the fume hood and dispose of them in a designated solid waste bin.

  • Causality: Doffing inside the hood ensures that invisible API dust is not transferred to lab door handles, balance keypads, or your face.

Spill Response & High-Temperature Disposal Plan

If a containment breach occurs, standard cleaning methods (like dry sweeping) will exacerbate the hazard by launching the intermediate into the lab's HVAC system.

Step 1: Evacuation and Assessment

  • For spills >10g outside of a controlled hood, immediately step back and restrict access to the area to allow ambient dust to settle. Upgrade PPE to a half-face P100 respirator.

Step 2: The Dampening Protocol

  • Do not use a dry brush or dry paper towel.

  • Lightly mist the spilled powder with a 50/50 mixture of Water and Isopropanol (IPA).

  • Causality: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine is hydrophobic. Spraying pure water will cause the powder to bead up and scatter. The IPA breaks the surface tension, allowing the water to instantly wet and trap the crystalline powder.

Step 3: Wipe and Clean

  • Wipe up the dampened powder using absorbent lab wipes, working from the outside perimeter of the spill toward the center to prevent spreading.

  • Perform a secondary wash of the surface with a high-pH laboratory detergent, followed by a final wipe with 70% IPA to remove any residual organic film.

Step 4: Disposal

  • Place all contaminated wipes, weigh boats, and doffed PPE into a thick, sealable polyethylene bag.

  • Label the bag as "Hazardous Chemical Waste - Thiazepine Derivatives." Route this waste exclusively for high-temperature incineration .

  • Causality: Never wash thiazepine derivatives down the drain. The downstream pharmacophore is classified as very toxic to aquatic life with long-lasting effects (H410)[2]. Incineration ensures complete thermal destruction of the heterocyclic ring system.

Operational Workflow Diagram

PPE_Workflow Start Risk Assessment: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine Scale Determine Handling Scale Start->Scale Analytical Analytical Scale (<1g) Fume Hood (0.5 m/s) N95/Surgical Mask Scale->Analytical < 1g Prep Preparative Scale (1g - 100g) Ventilated Balance Enclosure Half-Face Respirator (P100) Scale->Prep 1g - 100g Pilot Pilot Scale (>100g) Glovebox / Isolator PAPR System Scale->Pilot > 100g Handling Execution: Anti-Static Weighing & Closed-System Transfer Analytical->Handling Prep->Handling Pilot->Handling SpillCheck Containment Breach or Spill Detected? Handling->SpillCheck SpillResp Spill Response: 1. Dampen with H2O/IPA 2. Wet Wipe (No Dry Sweeping) 3. Secondary Detergent Wash SpillCheck->SpillResp Yes Decon Decontamination: Doff Outer Gloves in Hood Seal Reaction Vessel SpillCheck->Decon No SpillResp->Decon Disposal Disposal: Seal in Polyethylene Bag High-Temp Incineration Decon->Disposal

Operational workflow for the safe handling, spill response, and disposal of thiazepine derivatives.

References

  • "A Guide to Processing and Holding Active Pharmaceutical Ingredients", Powder Systems, [Link]

  • "Pharmaceutical Manufacturing PPE | Worker Health & Safety", 3M US, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.